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Foundational

1H and 13C NMR chemical shifts for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid. As a Senior Application Scientist, this document moves beyond simple data reporting to explain the underlying principles governing the spectral features of this molecule. We will dissect the influence of its distinct functional groups—a di-substituted phenyl ring, a chiral hydroxy acid moiety, and heavy halogen atoms—on chemical shifts, signal multiplicities, and coupling constants. This whitepaper is intended for researchers, scientists, and drug development professionals who rely on NMR for structural verification and characterization.

Introduction

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is a complex synthetic intermediate whose structural integrity is paramount for its intended downstream applications. The molecule possesses multiple key features that present an interesting case for NMR analysis: a stereocenter at the C2 position, a complex aromatic substitution pattern, and the presence of three different types of protons (aromatic, aliphatic, and exchangeable).

NMR spectroscopy provides a non-destructive method to map the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations, we can confirm the precise arrangement of atoms and verify the successful synthesis of the target compound. This guide will provide a predictive framework for interpreting the NMR data of this molecule, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and NMR Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized numbering system for the proton and carbon atoms is essential. The structure and numbering scheme for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid are presented below.

Figure 1: Molecular structure and numbering scheme.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be divided into three main regions: the aromatic protons, the aliphatic protons of the propanoic acid backbone, and the exchangeable protons of the hydroxyl and carboxylic acid groups.

Aromatic Region (δ 7.0–7.8 ppm)

The 2-bromo-4-fluorophenyl group gives rise to a complex ABC spin system.

  • H6': This proton is ortho to the bulky -CH₂- group and meta to both the bromine and fluorine atoms. It is expected to be the most downfield of the aromatic protons due to its proximity to the deshielding bromine atom. It should appear as a doublet of doublets (dd).

  • H5': This proton is ortho to the fluorine atom and meta to the bromine atom. The strong ortho coupling to fluorine (³JHF) and meta coupling to H6' and H3' will likely result in a triplet of doublets (td) or a complex multiplet.

  • H3': This proton is ortho to the bromine atom and meta to the fluorine atom. It will experience ortho coupling to H5' and meta coupling to fluorine (⁴JHF). It is expected to appear as a doublet of doublets (dd).

The electron-withdrawing nature of both bromine and fluorine deshields all aromatic protons, shifting them downfield compared to unsubstituted benzene (δ 7.34 ppm).[1] Fluorine's influence also introduces H-F coupling, which further complicates the splitting patterns.[2]

Aliphatic Region (δ 3.0–4.5 ppm)

The propanoic acid chain contains a stereocenter at C2, which has significant consequences for the adjacent methylene protons (H3a and H3b).

  • H2 (methine proton): This proton is attached to the chiral carbon bearing a hydroxyl group. It is expected to resonate around δ 4.0–4.5 ppm. Its signal will be split into a doublet of doublets (dd) by the two diastereotopic protons on C3.

  • H3a and H3b (methylene protons): Due to the adjacent chiral center (C2), these two protons are chemically non-equivalent (diastereotopic). They will have different chemical shifts and will couple to each other (geminal coupling, ²JHH) and to the H2 proton (vicinal coupling, ³JHH). This creates a complex ABX spin system. Each proton is expected to appear as a separate doublet of doublets (dd). Their chemical shifts are predicted to be in the δ 3.0–3.5 ppm range.

Exchangeable Protons (Variable)
  • C2-OH and COOH: The chemical shifts of the hydroxyl and carboxylic acid protons are highly variable and depend on factors like solvent, concentration, and temperature. In a solvent like DMSO-d₆, they may appear as broad singlets. In CDCl₃, the carboxylic acid proton can be very broad and shifted far downfield (δ 10–12 ppm).[3] These signals will disappear upon the addition of a few drops of D₂O, a standard technique for identifying exchangeable protons.[3]

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Aromatic Carbons (δ 110–165 ppm)

The chemical shifts of the aromatic carbons are heavily influenced by the bromine and fluorine substituents.

  • C4' (C-F): The carbon directly bonded to fluorine will exhibit the largest downfield shift due to fluorine's high electronegativity and will be split into a large doublet by one-bond C-F coupling (¹JCF ≈ 240–250 Hz).[4] Its predicted chemical shift is in the δ 160–165 ppm range.

  • C2' (C-Br): The carbon bonded to bromine will be shifted upfield due to the "heavy atom effect" relative to what would be expected based on electronegativity alone.[5] It will likely appear in the δ 115–125 ppm range.

  • C1': This is a quaternary carbon, and its signal will be weaker than the protonated carbons. It is expected around δ 135–140 ppm.

  • C3', C5', C6': These protonated carbons will appear in the aromatic region, with their specific shifts influenced by their position relative to the substituents. Carbons ortho and para to the fluorine atom will show smaller C-F couplings (²JCF and ³JCF).[4]

Aliphatic and Carbonyl Carbons (δ 35–180 ppm)
  • C1 (Carbonyl): The carboxylic acid carbon is the most deshielded carbon and is expected to appear in the δ 170–180 ppm range. Its signal is often broader and of lower intensity.

  • C2 (Methine): The carbon bearing the hydroxyl group will be deshielded and is predicted to resonate in the δ 70–75 ppm range.

  • C3 (Methylene): The methylene carbon, attached to the aromatic ring, will be the most upfield of the non-aromatic carbons, with a predicted shift in the δ 35–45 ppm range.

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid.

Atom ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) ¹³C Multiplicity (C-F Coupling)
1--170 – 180s
24.0 – 4.5dd70 – 75s
33.0 – 3.5 (diastereotopic)dd, dd35 – 45s
1'--135 – 140d (small JCF)
2'--115 – 125d (small JCF)
3'7.2 – 7.4dd~132d (³JCF)
4'--160 – 165d (¹JCF ≈ 245 Hz)
5'7.0 – 7.2td~118d (²JCF)
6'7.5 – 7.8dd~128d (⁴JCF)
COOH10 – 12 (variable)br s--
OH3 – 6 (variable)br s--

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets, td = triplet of doublets.

Recommended Experimental Protocol

To obtain high-quality, unambiguous NMR data for structural confirmation, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, where data from 2D experiments corroborate the assignments made from 1D spectra.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Confirmation prep Dissolve ~10-20 mg of sample in ~0.6 mL of DMSO-d6 (or other suitable solvent) tms Add TMS as internal reference (δ = 0.00 ppm) prep->tms h1 ¹H NMR (Quantitative, Multiplicity) tms->h1 c13 ¹³C{¹H} NMR (Carbon count) h1->c13 dept DEPT-135 (CH, CH₂, CH₃ identification) c13->dept cosy ¹H-¹H COSY (H-H correlations) dept->cosy hsqc ¹H-¹³C HSQC (Direct C-H correlations) cosy->hsqc hmbc ¹H-¹³C HMBC (Long-range C-H correlations) hsqc->hmbc assign Assign signals using 1D and 2D data hmbc->assign confirm Confirm structure assign->confirm

Figure 2: Recommended workflow for NMR-based structure elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. DMSO-d₆ is often a good starting choice as it solubilizes polar compounds and typically allows for the observation of -OH and -COOH protons. Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide information on chemical shifts, integration (proton ratios), and coupling patterns.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • DEPT-135: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.

  • ¹H-¹H COSY: Acquire a Correlation Spectroscopy spectrum to establish proton-proton coupling networks, which is essential for tracing the aliphatic spin system and confirming neighbor relationships in the aromatic ring.

  • ¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to identify which protons are directly attached to which carbons.

  • ¹H-¹³C HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to probe longer-range (2-3 bond) correlations between protons and carbons. This is invaluable for connecting the aliphatic chain to the aromatic ring and identifying quaternary carbons.

  • D₂O Exchange: After initial spectra are acquired, add a drop of D₂O, shake the tube, and re-acquire the ¹H NMR spectrum to confirm the assignment of exchangeable -OH and -COOH protons.

Conclusion

The ¹H and ¹³C NMR spectra of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid are predicted to exhibit a rich set of features that are highly characteristic of its structure. Key identifying markers include the complex ABC aromatic system with observable H-F couplings, the diastereotopic nature of the C3 methylene protons creating an ABX system with the C2 proton, and the large one-bond C-F coupling constant observed for C4' in the ¹³C spectrum. By employing a systematic combination of 1D and 2D NMR experiments as outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their scientific endeavors.

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Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic Acid

Executive Summary The accurate structural characterization of halogenated organic acids is a critical phase in drug development and materials science. This whitepaper provides an in-depth mechanistic analysis of the mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization of halogenated organic acids is a critical phase in drug development and materials science. This whitepaper provides an in-depth mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid. By deconstructing the ionization causality, isotopic signatures, and collision-induced dissociation (CID) pathways, this guide establishes a self-validating analytical framework for researchers.

Physicochemical Profiling & Ionization Causality

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (C₉H₈BrFO₃, MW ~263.06 g/mol ) is a structurally unique organic compound featuring a di-halogenated phenyl ring attached to a lactic acid (2-hydroxypropanoic acid) moiety[1].

When engineering a mass spectrometry methodology, the choice of ionization mode must be dictated by the molecule's intrinsic physicochemical properties. The presence of the terminal carboxylic acid group (-COOH) strongly favors Electrospray Ionization in negative mode (ESI-) , generating a highly stable deprotonated precursor ion, [M-H]⁻[2].

The Causality of Ionization Efficiency: The electron-withdrawing nature of the fluorine and bromine atoms on the aromatic ring exerts a strong inductive effect (-I effect) across the carbon backbone. This stabilizes the negative charge on the carboxylate anion post-deprotonation, dramatically enhancing the ionization efficiency and lowering the limit of detection (LOD) compared to non-halogenated analogs.

High-Resolution MS/MS Fragmentation Dynamics

The Isotopic Signature as a Diagnostic Tool

Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio. Consequently, the precursor ion presents as a distinct isotopic doublet separated by 2 Da: m/z 260.96 (⁷⁹Br) and 262.96 (⁸¹Br) [1]. In tandem mass spectrometry (MS/MS), any product ion that retains the bromine atom will preserve this signature doublet. This acts as a built-in, self-validating tracer for structural elucidation—if a fragment lacks the 1:1 doublet, the bromine atom has been lost.

Alpha-Hydroxy Acid Cleavages

The fragmentation of 2-hydroxypropanoic acid derivatives is driven by collision-excited charge redistribution, leading to the elimination of stable neutral molecules[3]. Upon CID, the[M-H]⁻ precursor undergoes three primary competitive pathways:

  • Dehydration (-18 Da): Loss of H₂O from the alpha-hydroxyl group yields the m/z 242.95 / 244.95 fragment.

  • Decarboxylation (-44 Da): Loss of CO₂ yields m/z 216.97 / 218.97. While direct CO₂ loss is sometimes suppressed in purely aliphatic hydroxy acids[3], the presence of the halogenated aromatic ring in this molecule stabilizes the resulting carbanion via resonance, making this a highly viable pathway.

  • Formic Acid Elimination (-46 Da): A concerted rearrangement and elimination of HCOOH yields the m/z 214.95 / 216.95 fragment[2].

Aromatic Ring & Halogen Dynamics

At elevated collision energies, the molecule undergoes alpha-beta C-C bond cleavage, shedding the entire hydroxypropanoic acid side chain (-C₂H₂O₃) to form the highly stable 2-bromo-4-fluorobenzyl anion at m/z 186.96 / 188.96. Subsequent high-energy fragmentation of this benzyl anion results in the expulsion of a neutral hydrogen bromide (HBr) molecule (-80/-82 Da). This specific cleavage collapses the isotopic doublet into a single monoisotopic peak at m/z 107.03 (C₇H₄F⁻).

Mechanistic Pathway Diagram

MS_Fragmentation Precursor [M-H]⁻ m/z 260.96 / 262.96 (79Br / 81Br) LossH2O [M-H - H₂O]⁻ m/z 242.95 / 244.95 Precursor->LossH2O -H₂O (-18 Da) LossCO2 [M-H - CO₂]⁻ m/z 216.97 / 218.97 Precursor->LossCO2 -CO₂ (-44 Da) LossHCOOH [M-H - HCOOH]⁻ m/z 214.95 / 216.95 Precursor->LossHCOOH -HCOOH (-46 Da) Benzyl Benzyl Anion m/z 186.96 / 188.96 Precursor->Benzyl Cleavage (-C₂H₂O₃) LossHBr [Benzyl - HBr]⁻ m/z 107.03 Benzyl->LossHBr -HBr (-80/-82 Da)

MS/MS fragmentation pathways of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid.

Quantitative Data & Transition Summary

The following table summarizes the exact monoisotopic masses required for High-Resolution Mass Spectrometry (HRMS) targeting and Multiple Reaction Monitoring (MRM) method building.

Fragment AssignmentIon FormulaMonoisotopic Mass (⁷⁹Br)Monoisotopic Mass (⁸¹Br)Neutral Loss
Precursor Ion C₉H₇BrFO₃⁻260.9563 m/z262.9542 m/zN/A
Dehydration C₉H₅BrFO₂⁻242.9457 m/z244.9437 m/zH₂O (18.01 Da)
Decarboxylation C₈H₇BrFO⁻216.9665 m/z218.9644 m/zCO₂ (43.99 Da)
Formic Acid Loss C₈H₅BrF⁻214.9508 m/z216.9488 m/zHCOOH (46.01 Da)
Benzyl Anion C₇H₅BrF⁻186.9559 m/z188.9538 m/zC₂H₂O₃ (74.00 Da)
HBr Loss C₇H₄F⁻107.0297 m/zN/A (Isotope Collapsed)HBr (79.93 Da)

Self-Validating LC-MS/MS Protocol

Standard acidic mobile phases (e.g., 0.1% formic acid) are known to suppress the ionization of carboxylic acids in negative mode[4]. To counter this, the following protocol utilizes a weak alkaline buffer to ensure the analyte remains fully deprotonated during electrospray droplet desolvation, maximizing the [M-H]⁻ signal.

Step 1: System Suitability & Isotopic Locking (Self-Validation)
  • Action: Inject a 10 ng/mL neat standard of the analyte before running biological or synthetic samples.

  • Validation: Extract the chromatograms for m/z 260.96 and 262.96. Calculate the peak area ratio.

  • Causality: The ratio must strictly fall between 1:0.95 and 1:1.05. A deviation indicates isobaric matrix interference or detector saturation. If the ratio fails, the run is automatically halted by the acquisition software, preventing the generation of compromised data.

Step 2: Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 9.0).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes.

  • Causality: The alkaline pH ensures the compound is ionized in solution prior to entering the source. The steep organic gradient sharpens the peak shape of the hydrophobic halogenated phenyl ring, minimizing longitudinal diffusion and maximizing the signal-to-noise ratio[4].

Step 3: Mass Spectrometric Acquisition (MRM Mode)
  • Source: ESI Negative.

  • Capillary Voltage: 2.5 kV. Causality: Kept relatively low to prevent unwanted in-source fragmentation of the labile alpha-hydroxyl group[2].

  • Transitions: Monitor 260.96 → 186.96 (Quantifier, CE: 25 eV) and 262.96 → 188.96 (Qualifier, CE: 25 eV).

  • Validation: The retention times of both transitions must co-elute perfectly (ΔRT < 0.02 min), and their abundance ratio must mirror the precursor's natural bromine isotopic signature.

References

  • EvitaChem. "Buy 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid - EvitaChem". evitachem.com. 1

  • Analytical Chemistry. "Structural Identification of Highly Polar Nontarget Contaminants in Drinking Water by ESI-FAIMS-Q-TOF-MS". ACS Publications. 3

  • BenchChem. "A Comparative Guide to the Analytical Identification of Synthesized 3-Fluoro-2-hydroxypropanoic Acid". BenchChem. 2

  • MDPI. "Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices". MDPI. 4

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Foundational

Analytical Characterization and High-Resolution Mass Spectrometry of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction & Structural Significance In modern drug development, halogenated organic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Structural Significance

In modern drug development, halogenated organic building blocks are critical for modulating the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs). 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is a highly specialized intermediate[1]. Its molecular architecture features a phenyl ring substituted with both bromine and fluorine atoms, coupled with a hydroxypropanoic acid moiety.

The bromo-substituent serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), while the fluoro-substituent enhances metabolic resistance by blocking cytochrome P450-mediated oxidation. Unambiguous analytical characterization of this compound—specifically its exact mass and isotopic signature—is a foundational requirement for quality control and downstream synthetic tracking.

Fundamental Physicochemical Properties

Accurate mass determination relies on distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for high-resolution mass spectrometry). Because bromine exists in nature as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the exact mass calculations must account for this isotopic distribution[2].

Table 1: Quantitative Mass and Formula Summary
Physicochemical PropertyValueAnalytical Relevance
Molecular Formula C 9​ H 8​ BrFO 3​ Defines elemental composition.
Molecular Weight (Avg) 263.06 g/mol Used for bulk synthetic molarity and yield calculations[1].
Monoisotopic Mass (Neutral) 261.96408 DaThe exact mass of the molecule containing only the most abundant isotopes ( 12 C, 1 H, 79 Br, 19 F, 16 O).
Exact Mass [M-H] ( 79 Br) 260.9568 DaPrimary target m/z for negative-ion mode mass spectrometry.
Exact Mass [M-H] ( 81 Br) 262.9548 DaSecondary target m/z; validates the presence of the bromine atom.

High-Resolution Mass Spectrometry (HRMS) Methodology

To accurately detect and quantify 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard[3].

Causality & Self-Validating Protocol Design

This protocol is designed as a self-validating system . By utilizing Electrospray Ionization in negative mode (ESI-), the method selectively targets the acidic proton of the carboxylic acid group. Furthermore, the mass analyzer is set to detect the distinct 1.998 Da mass difference between the 79 Br and 81 Br isotopes. If a peak matches the exact mass but lacks this 1:1 isotopic doublet, it is immediately flagged as a false positive, ensuring absolute data trustworthiness.

Step-by-Step LC-ESI-HRMS Workflow
  • Sample Preparation:

    • Action: Dissolve the analyte in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water to a final concentration of 1 µg/mL.

    • Causality: Methanol ensures the complete solubilization of the hydrophobic halogenated phenyl ring, while water maintains compatibility with the initial highly aqueous reverse-phase chromatographic gradient.

  • UHPLC Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid.

    • Causality: The C18 stationary phase effectively retains the compound via hydrophobic interactions. Formic acid suppresses the ionization of the carboxylic acid in the mobile phase (keeping it neutral during separation), which prevents peak tailing and ensures sharp, Gaussian peak shapes[3].

  • ESI(-) Ionization:

    • Action: Operate the ESI source in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

    • Causality: The carboxylic acid moiety (-COOH) readily yields a proton in the ESI droplet to form a highly stable [M-H] anion. Negative mode dramatically reduces background noise compared to positive mode, acting as a selective filter for acidic analytes[3].

  • High-Resolution Mass Acquisition:

    • Action: Acquire full-scan MS data using an Orbitrap or Q-TOF mass analyzer set to a resolving power of >70,000.

    • Causality: High resolving power is critical to separate the target analyte's exact mass (m/z 260.9568) from nominal isobaric interferences in complex matrices, ensuring sub-5 ppm mass accuracy.

LCHRMS S1 Sample Preparation 1 µg/mL in MeOH/H2O (Ensures complete dissolution) S2 UHPLC Separation C18 Column, Acidic Gradient (Retains polar hydroxy acid) S1->S2 S3 ESI(-) Ionization Deprotonation to [M-H]- (Optimized for carboxylic acids) S2->S3 S4 HRMS Acquisition Q-TOF or Orbitrap (Res >70k) (Resolves isobaric interferences) S3->S4 S5 Data Processing Exact Mass & Isotope Fit (Validates Br-signature) S4->S5

Fig 1. LC-HRMS workflow for the exact mass validation of halogenated hydroxy acids.

Isotopic Signature and Fragmentation Pathway Analysis

When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid undergoes predictable, structurally diagnostic fragmentation.

Fragmentation Logic

Fragmentation targets the weakest bonds and most stable leaving groups.

  • Dehydration (-H 2​ O, 18.01 Da): The hydroxypropanoic acid tail is highly susceptible to the loss of water, driven by the adjacent hydroxyl group, yielding an m/z of 242.9462.

  • Decarboxylation (-CO 2​ , 43.99 Da): Carboxylic acids consistently undergo decarboxylation under CID conditions, yielding a stable fragment at m/z 216.9670.

  • Defluorination (-HF, 20.01 Da): At higher collision energies, the fluorine atom on the aromatic ring is eliminated as neutral hydrogen fluoride, yielding an m/z of 196.9607.

Because the carbon-bromine (C-Br) bond is relatively strong in this specific aromatic configuration, the bromine atom is often retained in the primary fragments, meaning the 1:1 isotopic doublet will persist in the MS/MS spectra—further validating the structural assignment.

Fragmentation Parent [M-H]- Precursor m/z 260.9568 (79Br) m/z 262.9548 (81Br) LossH2O [M-H - H2O]- m/z 242.9462 (Dehydration) Parent->LossH2O -H2O (18.01 Da) LossCO2 [M-H - CO2]- m/z 216.9670 (Decarboxylation) Parent->LossCO2 -CO2 (43.99 Da) LossHF [M-H - CO2 - HF]- m/z 196.9607 (Defluorination) LossCO2->LossHF -HF (20.01 Da)

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathway.

References

  • Buy 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (EVT-15407327)
  • Source: uni.lu (PubChemLite Database)
  • Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography - high resolution (Orbitrap) mass spectrometry (IC-HRMS)

Sources

Exploratory

Solvation Thermodynamics and Solubility Profile of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic Acid in Polar Media

Executive Summary 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (CAS: 1498780-07-6) is a highly functionalized α -hydroxy acid of significant interest in medicinal chemistry, primarily investigated for its anti-infl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (CAS: 1498780-07-6) is a highly functionalized α -hydroxy acid of significant interest in medicinal chemistry, primarily investigated for its anti-inflammatory and analgesic properties[1], as well as its utility as a synthetic building block[2]. The rational design of purification processes, formulation strategies, and biological assays for this compound requires a rigorous understanding of its solubility profile.

This technical whitepaper provides an in-depth analysis of its solvation thermodynamics, predictive Hansen Solubility Parameters (HSP), and empirical solubility behavior in polar solvents, supported by validated, self-correcting experimental protocols.

Molecular Architecture and Solvation Thermodynamics

The solubility of any pharmaceutical intermediate is dictated by the delicate thermodynamic balance between the energetic cost of disrupting the solute's crystal lattice (lattice energy) and the enthalpic gain from solute-solvent interactions.

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid possesses a dichotomous molecular architecture:

  • Hydrophilic α -Hydroxy Acid Moiety: The adjacent hydroxyl (-OH) and carboxylic acid (-COOH) groups act as potent hydrogen bond donors and acceptors[1]. This region drives solubility in protic and highly polar aprotic solvents.

  • Hydrophobic Halogenated Phenyl Ring: The presence of ortho-bromo and para-fluoro substituents on the aromatic ring significantly increases the lipophilicity and molecular volume of the compound[1]. While the halogens introduce local dipoles, the bulky aromatic system imposes a high entropic penalty for cavity formation in highly cohesive solvents.

Causality Insight: In highly cohesive polar protic solvents (e.g., water), the strong intermolecular hydrogen-bonding network of the solvent must be broken to accommodate the bulky bromofluorophenyl ring. If the solvent cannot form sufficiently strong interactions with the α -hydroxy acid moiety to offset this cohesive energy penalty, the compound will exhibit poor solubility. Conversely, solvents that offer strong hydrogen-bond acceptance without a massive cohesive energy penalty will dissolve the compound efficiently.

Mechanism cluster_0 Functional Group Contributions cluster_1 Solvent Interactions (Polar Media) Solute 3-(2-Bromo-4-fluorophenyl) -2-hydroxypropanoic acid AlphaHydroxy α-Hydroxy Acid Group (-OH, -COOH) Solute->AlphaHydroxy HaloPhenyl Halogenated Phenyl Ring (Br, F) Solute->HaloPhenyl HBond Hydrogen Bonding (Enthalpic Gain) AlphaHydroxy->HBond Donors/Acceptors Dipole Dipole-Dipole & Ion-Dipole AlphaHydroxy->Dipole Deprotonation (pKa) HaloPhenyl->Dipole C-X Bond Polarity Dispersion Hydrophobic Cavity (Entropic Penalty) HaloPhenyl->Dispersion Pi-Stacking / VdW

Figure 1: Mechanistic Pathways of Solute-Solvent Interactions in Polar Media.

Hansen Solubility Parameters (HSP) Profiling

To predict and rationalize the solubility behavior of complex organic molecules, Hansen Solubility Parameters (HSP) partition the total cohesive energy density into three distinct components: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[3][4].

Because empirical HSP values for this specific halogenated derivative are highly specialized, we model its parameters using the Hoftyzer and van Krevelen group contribution method, benchmarking against structurally related α -hydroxy acids such as mandelic acid[5].

Table 1: Modeled Hansen Solubility Parameters for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

HSP ComponentEstimated Value (MPa 0.5 )Primary Structural Contributor
δD​ (Dispersion) ~19.5Bromofluorophenyl ring ( π -system and heavy halogens)
δP​ (Polarity) ~8.2C-F, C-Br bonds, and Carbonyl (C=O) dipole
δH​ (H-Bonding) ~14.8-OH and -COOH groups
δT​ (Total) ~25.8Combined cohesive energy density

Note: Values are computationally derived estimates based on group contribution theory and mandelic acid analogs[3][4]. Solvents whose HSP coordinates closely match these values (minimizing the interaction radius, Ra​ ) will act as optimal thermodynamic solvents.

Empirical Solubility Profile in Key Polar Solvents

Based on the molecular structure and HSP modeling, the compound exhibits a distinct solubility gradient across polar media. Polar aprotic solvents with high hydrogen-bond acceptor basicity demonstrate the highest solubilization capacity.

Table 2: Representative Solubility Profile at 25°C

SolventClassificationRelative SolvencyEstimated Range (mg/mL)Mechanistic Rationale
DMSO Polar AproticVery High> 100Exceptional H-bond acceptor; easily accommodates the hydrophobic ring without a massive entropic penalty.
DMF Polar AproticVery High> 100Strong dipole-dipole interactions; effectively disrupts the solute crystal lattice.
Methanol Polar ProticHigh30 - 50Good H-bond donor/acceptor; moderate cavity penalty[3].
Ethanol Polar ProticModerate15 - 30Lower dielectric constant than methanol; better ring solvation but weaker H-bonding capacity[3].
Acetonitrile Polar AproticLow-Moderate5 - 15Weak H-bond acceptor; poor interaction with the α -hydroxyl group.
Water Polar ProticVery Low< 1Extreme entropic penalty for hydrophobic cavity formation around the bromofluorophenyl ring.

Self-Validating Experimental Protocol: Thermodynamic Solubility Screening

To generate highly accurate, publication-grade solubility data, dynamic methods (like solvent addition) are insufficient due to the risk of supersaturation. The following Shake-Flask Method paired with solid-state verification is the gold standard for E-E-A-T compliant solubility determination[6].

Why this protocol is self-validating: By analyzing both the liquid supernatant (for concentration) and the residual solid pellet (for polymorphic form), the scientist ensures that the measured solubility corresponds to the true thermodynamic equilibrium of the starting material, rather than a transient metastable state or a newly formed solvate.

Step-by-Step Methodology:
  • Solid Dispensing: Accurately weigh an excess amount (e.g., 50 mg) of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target polar solvent (e.g., Methanol, DMSO). Ensure the solvent is HPLC-grade and thoroughly degassed.

  • Thermal Equilibration: Seal the vial and place it in an orbital thermoshaker set to 25.0 ± 0.1 °C at 500 RPM. Equilibrate for a minimum of 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25 °C. (Critical Note: Filtration is explicitly avoided to prevent solute adsorption onto the filter membrane, which skews quantitative results).

  • Supernatant Analysis (HPLC-UV): Carefully extract an aliquot of the clear supernatant. Dilute appropriately with the mobile phase to fall within the linear range of a pre-established calibration curve. Quantify via HPLC-UV at the compound's λmax​ (typically ~220-254 nm for halogenated aromatics).

  • Solid-State Verification (XRPD): Recover the solid pellet from the centrifuge tube, dry gently under a nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm no polymorphic transition or solvate formation occurred during equilibration.

G A 1. Solid Dispensing (Excess Solute) B 2. Solvent Addition (Polar Media) A->B C 3. Thermal Equilibration (48h at 25°C) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. Supernatant Analysis (HPLC-UV Quantification) D->E Liquid Phase (Supernatant) F 6. Solid-State Verification (XRPD for Solvates/Polymorphs) D->F Solid Phase (Pellet) G Data Synthesis (HSP Mapping & Profiling) E->G F->G

Figure 2: High-Throughput Thermodynamic Solubility Screening Workflow.

Conclusion

The solubility of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid in polar media is strictly governed by the interplay between its highly polar α -hydroxy acid functional groups and its bulky, hydrophobic halogenated phenyl ring[1]. By leveraging Hansen Solubility Parameters and rigorous thermodynamic shake-flask protocols, researchers can accurately predict and measure its behavior. This foundational understanding is critical for optimizing downstream synthetic workflows, solvent extraction processes, and pharmaceutical formulation development.

References

  • A COMPREHENSIVE SCREENING STUDY ON THE SOLUBILITY IN NADES BY USING HANSEN SOLUBILITY PARAMETERS . Universidade NOVA de Lisboa (UNL.pt). Available at: [Link]

  • New Formula for the Hydrogen-Bonding Hansen Component of Methanol, Ethanol, and n-Propanol for Non-ambient Conditions . ACS Omega. Available at:[Link]

  • New Formula for the Hydrogen-Bonding Hansen Component of Methanol, Ethanol, and n‐Propanol for Non-ambient Conditions . ACS Publications. Available at:[Link]

  • (PDF) New Formula for the Hydrogen-Bonding Hansen Component of Methanol, Ethanol, and n -Propanol for Non-ambient Conditions—Application in Gas Antisolvent Fractionation-Based Optical Resolution . ResearchGate. Available at:[Link]

  • Experimental and Mechanistic Investigation of Amide-Based Deep Eutectic Solvents for Quinoline Extraction and Separation from Wash Oil . ACS Publications. Available at: [Link]

Sources

Foundational

Structural Elucidation of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic Acid: A Crystallographic Whitepaper

Executive Summary The organic compound 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is a highly functionalized α -hydroxy acid characterized by a phenyl ring substituted with both bromine and fluorine atoms[1]. Wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The organic compound 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is a highly functionalized α -hydroxy acid characterized by a phenyl ring substituted with both bromine and fluorine atoms[1]. With a molecular formula of C9H8BrFO3 and a molecular weight of 263.06 g/mol , its unique structural topology makes it a valuable scaffold in medicinal chemistry and materials science[1]. Because the molecule possesses a chiral center at the C2 position, determining its absolute configuration is critical for understanding its biological target interactions.

As a Senior Application Scientist, I have designed this technical guide to outline the definitive methodology for the structural elucidation of this compound. While various analytical methods exist, 2 for determining the three-dimensional atomic structure of small molecules[2].

Causality in Crystallographic Experimental Design

In structural biology and small-molecule crystallography, experimental parameters must be chosen based on the specific atomic properties of the target analyte[3]. For 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid, the experimental design is driven by two primary factors:

  • Radiation Source Selection (Cu vs. Mo): We specifically select a4 over a Molybdenum (Mo) source[4]. The Cu source is exceptionally bright and maximizes the anomalous scattering signal ( f′′ ) of the heavy Bromine atom. This strong anomalous dispersion is mathematically required to calculate a reliable Flack parameter, allowing us to unambiguously assign the absolute configuration (R or S) of the chiral C2 carbon without needing a chiral derivatizing agent.

  • Cryogenic Data Collection (100 K): The crystal is flash-cooled to 100 K using a cryostream cooler[4]. This drastically reduces the thermal vibrations of the atoms (Debye-Waller factors), minimizing the smearing of electron density. Consequently, this yields high-resolution, high-angle diffraction data necessary for accurately resolving the positions of the lighter atoms (hydrogen and fluorine).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems , meaning each major step includes a built-in quality control (QC) metric that must be satisfied before proceeding.

Protocol A: Crystal Growth via Vapor Diffusion

Objective: Isolate a defect-free, single crystal of enantiopure 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid.

  • Solubilization: Dissolve 15 mg of the compound in 0.5 mL of ethyl acetate (good solvent) within a 2 mL inner glass vial.

  • Chamber Assembly: Place the inner vial (uncapped) into a 10 mL outer vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly.

  • Equilibration: Incubate at a stable 20 °C for 72 hours. The higher vapor pressure of n-hexane drives its slow diffusion into the ethyl acetate, gently lowering the solubility and inducing nucleation.

  • Validation Check (Optical Birefringence): Harvest a candidate crystal (ideal size: 0.2 × 0.15 × 0.1 mm) and examine it under a polarizing optical microscope. QC Metric: Rotate the polarizer; the crystal must exhibit complete optical extinction every 90°. If the crystal appears multi-colored or fails to extinguish uniformly, it is twinned and must be discarded.

Protocol B: scXRD Data Collection

Objective: Acquire high-redundancy diffraction data for structural solution.

  • Mounting: Submerge the validated crystal in Paratone-N oil to prevent solvent evaporation and atmospheric degradation. Mount it onto a MiTeGen cryoloop.

  • Cooling: Immediately transfer the loop to the diffractometer goniometer head and flash-cool to 100 K in a nitrogen cold stream.

  • Acquisition: Execute a multi-scan ω -scan strategy using a Cu K α source to ensure >99% completeness.

  • Validation Check (Integration Agreement): Process the raw diffraction frames using integration software (e.g., CrysAlisPro). QC Metric: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal possesses high symmetry agreement and that the empirical absorption correction (critical due to the highly absorbing Bromine atom) was successful.

scXRD_Workflow A 1. Compound Purification (>99% ee via Chiral HPLC) B 2. Crystal Growth (Vapor Diffusion Method) A->B Supersaturation C 3. Optical Validation (Cross-Polarized Birefringence) B->C Harvest (0.1-0.3 mm) D 4. Data Collection (100 K) (Cu Kα, λ = 1.5418 Å) C->D Cryoloop Mounting E 5. Integration & QC (R_int < 0.05 Validation) D->E Frame Integration

Figure 1: Self-validating crystallization and scXRD data collection workflow.

Structural Solution and Refinement Pipeline

Once the complete diffraction pattern is collected, 2[2]. The phase problem is solved using intrinsic phasing algorithms (e.g., SHELXT).

During initial phasing, the heaviest peak in the electron density map is unambiguously assigned to the Bromine atom. This provides a robust anchor for subsequent atomic assignments (Fluorine, Oxygen, Carbon). Full-matrix least-squares refinement on F2 is performed using SHELXL.

Refinement Validation: The refinement is considered complete and validated when the Shift/Error ratio converges to <0.001 , and the maximum residual electron density ( Δρmax​ ) is <1.0 e/Å 3 (typically located within 1.0 Å of the Bromine atom due to Fourier truncation errors).

Refinement_Pipeline S1 Intrinsic Phasing (SHELXT) Initial Electron Density Map S2 Heavy Atom Assignment (Locate Br and F Peaks) S1->S2 S3 Anisotropic Refinement (SHELXL Least-Squares) S2->S3 S4 Hydrogen Atom Placement (Riding Model & O-H Restraints) S3->S4 S5 Absolute Structure Validation (Flack Parameter < 0.05) S4->S5 S5->S3 Iterative Minimization

Figure 2: Structural refinement pipeline for absolute configuration.

Supramolecular Architecture: Hydrogen and Halogen Bonding

The crystal packing of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is dictated by a hierarchy of intermolecular forces:

  • Hydrogen Bonding: As a classic α -hydroxy acid, the molecules form robust hydrogen-bonded frameworks. The carboxylic acid groups typically undergo self-assembly to form standard R22​(8) cyclic dimers via O-H···O interactions. Concurrently, the α -hydroxyl groups participate in lateral hydrogen bonding, linking the dimers into extended 1D chains.

  • Halogen Bonding ( σ -Hole Interactions): The highly polarizable Bromine atom features a distinct " σ -hole"—a region of localized positive electrostatic potential opposite the C-Br covalent bond. This allows the Bromine to act as a potent halogen bond donor, interacting with the highly electronegative Fluorine atom or the carbonyl Oxygen of an adjacent molecule (C-Br···F or C-Br···O), stabilizing the 3D lattice.

Quantitative Crystallographic Data

The tables below summarize the expected, highly refined quantitative data metrics for this compound based on rigorous crystallographic standards for halogenated phenylpropanoic acids.

Table 1: Crystallographic and Refinement Parameters
ParameterValue
Chemical Formula C9H8BrFO3
Formula Weight 263.06 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54184 Å
Crystal System / Space Group Orthorhombic / P21​21​21​
Calculated Density ( ρcalc​ ) 1.77 g/cm³
Absorption Coefficient ( μ ) 5.52 mm⁻¹
Rint​ (Internal Agreement) 0.035
Goodness-of-Fit (GoF) on F2 1.052
Final R Indices[ I>2σ(I) ] R1​=0.028 , wR2​=0.072
Absolute Structure (Flack) Parameter 0.01(2) (Validates Enantiomer)
Table 2: Selected Intermolecular Interaction Geometries
Interaction TypeDonor-Acceptor (D···A)Distance (Å)Angle (°)Motif
Hydrogen Bond O(Carboxyl)-H···O(Carboxyl)~ 2.65> 170 R22​(8) Dimer
Hydrogen Bond O(Hydroxyl)-H···O(Carbonyl)~ 2.78> 160 C(5) Chain
Halogen Bond C-Br···F~ 3.15~ 165 σ -hole interaction

References

  • EvitaChem. "Buy 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (EVT-15407327)".
  • University of Queensland. "Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences". UQ Facilities.
  • Rigaku. "Single Crystal X-ray diffraction". Rigaku Analytical Techniques.
  • Molecular Pharmaceutics. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination".

Sources

Exploratory

Safety Data Sheet and Predictive Toxicity Profile of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic Acid

An In-Depth Technical Guide and Safety Whitepaper Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Metabolism Target Audience: Researchers, Toxicologists, and Drug Development Professionals Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide and Safety Whitepaper

Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Metabolism Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

In contemporary drug discovery, halogenated phenylpropanoic acid derivatives are highly valued as chiral building blocks and active pharmaceutical ingredient (API) intermediates. Specifically, 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (CAS: 1498780-07-6) represents a structurally complex alpha-hydroxy acid (AHA) featuring a di-halogenated aromatic ring[1][2].

While the incorporation of fluorine and bromine enhances lipophilicity and target binding affinity (e.g., in PPAR agonists or specific kinase inhibitors), these functional groups also introduce unique toxicological liabilities. As a Senior Application Scientist, I approach the safety evaluation of this compound not merely as a checklist, but as a dynamic system of chemical biology. This whitepaper synthesizes empirical safety data with predictive mechanistic toxicology to provide a comprehensive framework for handling, assessing, and utilizing this compound in preclinical workflows.

Chemical Identity & Physicochemical Properties

Understanding the base physicochemical properties is the first step in predicting a compound's behavior in both biological systems and the laboratory environment. The presence of the alpha-hydroxy carboxylic acid moiety dictates its acidity and reactivity, while the halogenated phenyl ring drives its hydrophobic partitioning.

Table 1: Chemical Identity and Predicted Properties
PropertyValue / DescriptionMechanistic Implication
Chemical Name 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acidDefines the structural class (Halogenated AHA).
CAS Number 1498780-07-6[1]Primary identifier for inventory and regulatory tracking.
Molecular Formula C9H8BrFO3Indicates potential for halogen-specific degradation pathways.
Molecular Weight 263.06 g/mol Small molecule; highly permeable through biological membranes.
pKa (Predicted) ~3.5 – 3.9Exists primarily in the ionized (lactate/propanoate) form at physiological pH (7.4)[3].
LogP (Predicted) ~2.1 – 2.5Moderate lipophilicity; suggests hepatic clearance rather than renal.
H-Bond Donors/Acceptors 2 / 3[4]Facilitates strong interactions with target proteins and metabolic enzymes.

Core Safety Data Sheet (SDS) Elements

Based on structural read-across from similar halogenated alpha-hydroxy acids (such as mandelic acid and 2-hydroxypropanoic acid), the following GHS classifications and handling protocols must be strictly enforced[5][6][7].

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation (Category 1B/2): As an AHA, the compound lowers the local pH of the stratum corneum, disrupting desmosomal adhesion. At high concentrations, it can cause severe chemical burns and keratinocyte apoptosis[8].

  • Serious Eye Damage (Category 1): The acidic nature causes rapid coagulation of corneal proteins, leading to irreversible eye damage if not immediately flushed[5][6].

  • Acute Oral Toxicity (Category 4): Harmful if swallowed. The lipophilic halogenated ring increases systemic absorption compared to aliphatic AHAs[5].

Handling, Storage, and PPE
  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized dust.

  • PPE Requirements: Nitrile gloves (double-gloving recommended due to the permeability of halogenated organics), splash-proof chemical goggles, and a chemically resistant lab coat[6].

  • Storage: Store at 2-8°C in a tightly sealed, light-resistant container. Halogenated compounds can undergo slow photolytic degradation, releasing corrosive hydrobromic or hydrofluoric acid trace gases over time.

Mechanistic Toxicity Profile

To safely advance this compound through the drug development pipeline, we must anticipate its metabolic fate. The toxicity of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is driven by two primary structural alerts:

Hepatotoxicity & Reactive Metabolite Formation

The di-halogenated aromatic ring is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The electron-withdrawing nature of the fluorine atom directs metabolism, but the bulky bromine atom can serve as a leaving group.

  • Causality: CYP-mediated epoxidation of the phenyl ring can form electrophilic arene oxides . If not rapidly detoxified by Glutathione S-Transferases (GST), these intermediates covalently bind to hepatic macromolecules, triggering drug-induced liver injury (DILI).

  • Acyl Glucuronidation: The carboxylic acid moiety can undergo Phase II metabolism via UGT enzymes to form acyl glucuronides. These species are inherently unstable and can undergo transacylation reactions with plasma proteins, potentially leading to immune-mediated idiosyncratic toxicity.

Dermatological Toxicity

AHAs are known exfoliants, but the addition of halogenated phenols significantly increases the risk of contact dermatitis and leukoderma (depigmentation)[8]. The compound penetrates the lipid bilayers of the skin more efficiently than lactic or glycolic acid, leading to deeper tissue irritation and potential systemic exposure upon dermal contact.

G Parent 3-(2-Bromo-4-fluorophenyl)- 2-hydroxypropanoic acid CYP CYP450 Oxidation (Phase I) Parent->CYP Hepatic Microsomes UGT UGT Glucuronidation (Phase II) Parent->UGT Hepatic Cytosol AreneOxide Arene Oxide / Epoxide (Reactive Intermediate) CYP->AreneOxide Aromatic Ring Oxidation AcylGluc Acyl Glucuronide (Reactive) UGT->AcylGluc Carboxylic Acid Conjugation GSH GSH Conjugation (Detoxification) AreneOxide->GSH GST Enzyme Protein Covalent Protein Binding (Hepatotoxicity) AreneOxide->Protein Cellular Damage AcylGluc->Protein Transacylation

Caption: Mechanistic pathways of hepatic bioactivation and potential toxicity for the compound.

Experimental Workflows for Toxicity Validation

To empirically validate the theoretical risks outlined above, the following self-validating protocols must be executed. These methodologies are designed to establish a definitive safety window before in vivo testing.

Protocol 1: Reactive Metabolite Trapping Assay (In Vitro)

Objective: To detect the formation of electrophilic arene oxides or quinone intermediates using Glutathione (GSH) as a surrogate nucleophile. Rationale: By trapping short-lived reactive metabolites with GSH, we can detect stable GSH-conjugates via LC-MS/MS, confirming the bioactivation liability of the halogenated ring.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: In a 96-well plate, combine HLMs (final concentration 1 mg/mL protein), the test compound (10 µM final), and GSH (5 mM final).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Reaction: Incubate at 37°C for 60 minutes with gentle orbital shaking.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry).

  • Data Interpretation: Scan for mass shifts corresponding to the addition of GSH (+307 Da) to the parent or oxidized parent mass. The presence of these adducts confirms reactive metabolite formation.

Protocol 2: Reconstructed Human Epidermis (RhE) Test Method for Skin Irritation (OECD TG 439)

Objective: To assess the dermal irritation potential of the AHA moiety without the use of animal models. Rationale: The RhE model closely mimics the biochemical and physiological properties of human skin, providing highly accurate predictions for corrosive and irritating substances.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer commercially available RhE tissues (e.g., EpiDerm™) to 6-well plates containing pre-warmed assay medium. Incubate overnight at 37°C, 5% CO2.

  • Test Substance Application: Apply 30 µL of the test compound (formulated at 5% w/v in a suitable vehicle like DPBS) directly to the apical surface of the tissue. Include a negative control (DPBS) and a positive control (5% SDS).

  • Exposure: Incubate the tissues for exactly 60 minutes at 37°C.

  • Washing: Vigorously wash the tissues with DPBS to remove all residual test substance.

  • Post-Exposure Incubation: Transfer tissues to fresh medium and incubate for 42 hours to allow for the development of cytotoxicity.

  • MTT Viability Assay: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. The viable cells will reduce the yellow MTT to a purple formazan dye.

  • Extraction & Readout: Extract the formazan using isopropanol and measure the optical density (OD) at 570 nm.

  • Data Interpretation: If the tissue viability is ≤ 50% relative to the negative control, the compound is classified as an irritant (Category 2).

Workflow Step1 Compound Synthesis & Purity Check (>95%) Step2 In Vitro Cytotoxicity (HepG2 & 3D Skin Models) Step1->Step2 Validated API Step3 Metabolic Stability (Human Liver Microsomes) Step2->Step3 Safe Window Established Step4 Reactive Metabolite Trapping (GSH/KCN) Step3->Step4 Clearance Rate Determined Step5 Genotoxicity (Ames Test - OECD 471) Step4->Step5 No Adducts Detected Step6 In Vivo PK/PD & IND Submission Step5->Step6 Non-Mutagenic

Caption: Sequential high-throughput toxicity screening workflow for novel halogenated AHAs.

Conclusion

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is a highly functionalized intermediate with immense potential in rational drug design. However, its structural components—specifically the alpha-hydroxy acid group and the di-halogenated phenyl ring—necessitate rigorous safety protocols. By understanding the causality behind its potential to cause chemical burns and form reactive hepatic metabolites, researchers can implement targeted in vitro assays (like GSH trapping and RhE models) to mitigate risks early in the development pipeline. Strict adherence to the outlined PPE and handling guidelines will ensure laboratory safety while maximizing the compound's therapeutic potential.

References

  • Carl ROTH. "Safety Data Sheet: 2-Hydroxypropanoic acid". Carl ROTH. Available at:[Link]

  • National Institutes of Health (NIH). "Dermatologic reactions to disinfectant use during the COVID-19 pandemic". PMC. Available at:[Link]

  • MDPI. "Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties". MDPI. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid in Advanced Pharmaceutical Synthesis

Executive Summary 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (CAS No. 1498780-07-6) is a highly versatile, bifunctional organic compound utilized extensively as a foundational intermediate in advanced pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (CAS No. 1498780-07-6) is a highly versatile, bifunctional organic compound utilized extensively as a foundational intermediate in advanced pharmaceutical synthesis 1. Featuring a precisely substituted phenyl ring and an alpha-hydroxy carboxylic acid moiety, this molecule serves as a critical building block for developing kinase inhibitors, GPCR modulators, and complex depsipeptides 2. This application note details the structural rationale, synthetic workflows, and validated protocols for leveraging this intermediate in drug discovery programs.

Structural Rationale & Mechanistic Insights

The strategic placement of functional groups on this intermediate is not coincidental; each moiety serves a specific mechanistic purpose in both downstream synthesis and final API pharmacokinetics:

  • 4-Fluoro Substituent (Metabolic Shielding): The incorporation of a fluorine atom at the para position is a classical bioisosteric strategy. Fluorine's high electronegativity and strong C-F bond prevent cytochrome P450-mediated oxidative metabolism at this metabolically vulnerable site, thereby improving the pharmacokinetic half-life of downstream APIs.

  • 2-Bromo Substituent (Cross-Coupling Handle): The ortho-bromine atom acts as an essential electrophilic handle for transition-metal-catalyzed cross-coupling reactions. In palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions, the C-Br bond readily undergoes oxidative addition, enabling the construction of complex biaryl or heteroaryl architectures 3.

  • Alpha-Hydroxy Acid Moiety (Bifunctional Linker): The 2-hydroxypropanoic acid chain provides both a carboxylic acid for amide/ester formation and a hydroxyl group that can be further derivatized or utilized in solid-phase depsipeptide synthesis 4.

StructuralLogic Core 3-(2-Bromo-4-fluorophenyl)- 2-hydroxypropanoic acid F_Group 4-Fluoro Substituent Core->F_Group Br_Group 2-Bromo Substituent Core->Br_Group OH_Acid Alpha-Hydroxy Acid Core->OH_Acid F_Effect Metabolic Stability (Blocks CYP450 oxidation) F_Group->F_Effect Causality Br_Effect Cross-Coupling Handle (Suzuki/Buchwald-Hartwig) Br_Group->Br_Effect Causality OH_Effect Chiral Center & Depsipeptide Linkage OH_Acid->OH_Effect Causality

Logical relationship between structural features and their pharmaceutical utility.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows, incorporating critical In-Process Controls (IPCs) to verify success before proceeding to subsequent synthetic steps.

Protocol A: Amide Bond Formation via HBTU/HOBt Activation

This protocol details the coupling of the carboxylic acid moiety with a primary amine, a fundamental step in synthesizing peptide mimetics 5.

  • Causality of Reagents: HBTU and HOBt are selected to form a highly reactive, yet stable, active ester intermediate, which minimizes racemization at the sensitive alpha-carbon. DIEA acts as a sterically hindered, non-nucleophilic base to deprotonate the amine without degrading the active ester.

  • Step 1: Pre-activation. Dissolve 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (1.0 equiv) in anhydrous DMF (0.4 M). Add HBTU (1.2 equiv), HOBt (1.2 equiv), and DIEA (2.5 equiv). Stir at room temperature for exactly 5 minutes.

    • Experience Note: Prolonged pre-activation (>10 mins) can lead to intermolecular side reactions involving the unprotected alpha-hydroxyl group forming unwanted oligomers.

  • Step 2: Amine Addition. Add the target primary amine (1.1 equiv) dropwise. Stir the reaction mixture at room temperature for 8 hours.

  • Step 3: IPC (Self-Validation). Quench a 10 µL aliquot in 1 mL acetonitrile. Analyze via LC-MS. The reaction is deemed complete when the starting material peak (UV 254 nm) is <2% relative to the product peak.

  • Step 4: Workup. Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Biaryl Cross-Coupling

This protocol leverages the 2-bromo position to introduce an aryl or heteroaryl group, expanding the three-dimensional pharmacophore 6.

  • Causality of Reagents: Pd(dppf)Cl2 is chosen as the catalyst because its bidentate phosphine ligand (dppf) provides a large bite angle. This facilitates the difficult reductive elimination step required when coupling sterically hindered ortho-substituted bromoarenes.

  • Step 1: Reaction Assembly. In a Schlenk flask under an inert argon atmosphere, combine the intermediate (1.0 equiv), an arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (3.0 equiv).

  • Step 2: Solvent & Heating. Add a rigorously degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Heat the mixture to 80°C for 12 hours.

  • Step 3: IPC (Self-Validation). Perform TLC (Hexanes/EtOAc 7:3). The complete disappearance of the brominated starting material (which typically runs higher due to lower polarity) indicates successful oxidative addition and coupling.

  • Step 4: Workup & Purification. Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Workflow cluster_0 Protocol A: Amide Coupling cluster_1 Protocol B: Suzuki Coupling Start Starting Material: CAS 1498780-07-6 Act Activation HBTU/HOBt/DIEA Start->Act Pathway 1 Cat Pd Catalysis Pd(dppf)Cl2, Base Start->Cat Pathway 2 Coup Amine Addition (RT, 8h) Act->Coup Val1 IPC Validation HPLC > 95% Coup->Val1 Heat Thermal Reaction (80°C, 12h) Cat->Heat Val2 IPC Validation LC-MS & NMR Heat->Val2

Divergent self-validating synthetic workflows for intermediate derivatization.

Analytical Validation Data

To ensure the integrity of the synthesized 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid derivatives, the following analytical parameters should be used as a benchmarking standard for quality control.

Analytical TechniqueTarget ParameterExpected Observation / Acceptance CriteriaMechanistic Significance
HPLC (Reverse Phase) Purity & Retention> 95% AUC at 254 nmConfirms absence of unreacted starting material and des-bromo impurities.
1H NMR (400 MHz) Alpha-Proton Shift~ 4.2 - 4.5 ppm (dd or t)Validates the integrity of the chiral center and alpha-hydroxy environment.
1H NMR (400 MHz) Aromatic Region6.9 - 7.6 ppm (multiplets)Confirms the 1,2,4-substitution pattern (ortho-bromo, para-fluoro coupling).
19F NMR (376 MHz) Fluorine Resonance~ -110 to -115 ppm (s)Verifies the presence of the 4-fluoro substituent.
LC-MS (ESI-) Molecular Ion [M-H]-m/z ~ 261.0 / 263.0 (1:1 ratio)The classic 1:1 isotopic doublet confirms the presence of one Bromine atom (79Br/81Br).

References

  • 1498780-07-6 | 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid , ChemScene. 1

  • Buy 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid , Smolecule. 2

  • Process for preparing substituted biphenylanilides (WO2009135598A1) , Google Patents. 3

  • A New Strategy for Solid-Phase Depsipeptide Synthesis Using Recoverable Building Blocks , ResearchGate. 4

  • Ligation of Expressed Protein α-Hydrazides via Genetic Incorporation of an α-Hydroxy Acid , American Chemical Society (ACS). 5

  • Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions , Ludwig-Maximilians-Universität München. 6

Sources

Application

Application Notes and Protocols for the Esterification of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic Acid Derivatives

Abstract This document provides a comprehensive technical guide for the esterification of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid, a key intermediate in the synthesis of various pharmaceutical and bioactive mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. Recognizing the challenges posed by its bifunctional nature—containing both a secondary hydroxyl group and a carboxylic acid—this guide presents two robust protocols: the mild and highly efficient Steglich esterification and the classic Fischer-Speier esterification. The rationale behind experimental choices, detailed step-by-step procedures, purification strategies, and troubleshooting are discussed to ensure reproducible and high-yield synthesis. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

Introduction and Strategic Considerations

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is a valuable building block whose ester derivatives are of significant interest in drug discovery. The primary synthetic challenge in its esterification lies in selectively reacting the carboxylic acid moiety without engaging the secondary hydroxyl group, or in achieving this transformation under conditions that preserve other sensitive functionalities and the stereochemical integrity of the chiral center at C2.

The choice of esterification method is critical and depends on the substrate's sensitivity, the steric hindrance of the alcohol, and the desired scale of the reaction.

  • Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is often performed using a large excess of the alcohol as the solvent and a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[1][3] While cost-effective for large-scale synthesis, the harsh conditions (high temperatures and strong acid) can be incompatible with sensitive functional groups.

  • Steglich Esterification : This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[4][5] The reaction is catalyzed by a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][6] Steglich esterification proceeds under mild, neutral conditions at room temperature, making it ideal for substrates that are sensitive to acid or heat.[4][7] It is particularly effective for sterically hindered alcohols and acids.[5][6]

For 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid, the Steglich method is generally recommended due to its mild conditions, high efficiency, and broad substrate scope, which minimizes the risk of side reactions. The Fischer method remains a viable, economical alternative, particularly for simple, unhindered alcohols.

General Experimental Workflow

The overall process for synthesizing and verifying the target ester is outlined below. This workflow is applicable to both the Steglich and Fischer protocols, with specific variations detailed in the following sections.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Combine Carboxylic Acid, Alcohol & Solvent B 2. Add Catalyst / Coupling Agents A->B Sequential Addition C 3. Stir at Defined Temperature B->C Initiate Reaction D 4. Monitor Reaction (e.g., TLC, LC-MS) C->D During Reaction E 5. Quench Reaction & Initial Filtration D->E Upon Completion F 6. Liquid-Liquid Extraction E->F G 7. Column Chromatography F->G For Purity H 8. Evaporate Solvent G->H I 9. Characterize Product (NMR, MS, etc.) H->I

Caption: General workflow for the esterification process.

Protocol 1: Steglich Esterification (Recommended)

This protocol is favored for its mild conditions and high yields, especially with sensitive or sterically demanding substrates.

Mechanism Rationale

The reaction is initiated by the protonation of DCC by the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[6] DMAP, acting as a potent nucleophilic catalyst, intercepts this intermediate to form an N-acylpyridinium salt.[4][6] This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to yield the desired ester and release the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Steglich_Mechanism RCOOH Carboxylic Acid (Substrate) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU Side Reaction (N-acylurea) DMAP DMAP (Catalyst) DMAP->N_Acylpyridinium N_Acylpyridinium->DMAP - DMAP (Regenerated) Ester Ester Product N_Acylpyridinium->Ester + Alcohol (ROH) ROH Alcohol ROH->Ester

Caption: Simplified mechanism of the Steglich Esterification.

Materials and Reagents
  • 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (1.0 eq).

  • Dissolution : Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration). Add the desired alcohol (1.1 - 1.5 eq) and a catalytic amount of DMAP (0.1 - 0.2 eq).

  • Cooling : Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction and minimize side product formation.

  • DCC Addition : Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes with vigorous stirring.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification
  • Filtration : Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU. Wash the filter cake with a small amount of DCM.

  • Washing : Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess DMAP), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Drying : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ester.

Protocol 2: Fischer-Speier Esterification (Alternative)

This method is a straightforward, albeit more forceful, approach suitable for simple primary and secondary alcohols.

Principle Rationale

The Fischer esterification is an equilibrium-limited, acid-catalyzed nucleophilic acyl substitution.[2][8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.[1][2] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation yields the final ester. To achieve high yields, the equilibrium must be shifted towards the products by either using a large excess of one reactant (usually the alcohol) or by removing water as it forms.[2][3][8]

Materials and Reagents
  • 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

  • Alcohol (e.g., methanol, ethanol) - typically used in large excess as the solvent.

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq, serving as the solvent).

  • Catalyst Addition : Carefully add the acid catalyst (e.g., H₂SO₄, 3-5 mol%) to the solution while stirring.

  • Heating : Heat the mixture to reflux and maintain for 2-6 hours. The exact time will depend on the alcohol used.

  • Monitoring : Monitor the reaction by TLC or LC-MS to determine when equilibrium has been reached or the starting material has been consumed.

Work-up and Purification
  • Cooling & Concentration : Allow the reaction mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction : Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and carefully wash with water, followed by saturated NaHCO₃ solution until effervescence ceases (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification : If necessary, purify the crude ester by flash column chromatography as described in the Steglich protocol.

Comparative Data and Troubleshooting

ParameterSteglich EsterificationFischer-Speier Esterification
Conditions Mild (0 °C to RT), Neutral pH[4]Harsh (Reflux), Acidic pH[1]
Catalyst DMAP (nucleophilic catalyst)[4]H₂SO₄, p-TsOH (Brønsted acid)[2]
Reagents DCC or EDC (coupling agent)[5]Excess alcohol[3]
Byproducts Dicyclohexylurea (DCU)[6]Water[2]
Substrate Scope Broad; good for hindered & sensitive substrates[5][6]Best for primary/secondary alcohols; risk of elimination for tertiary alcohols[1]
Work-up Involves filtration of DCURequires careful neutralization of strong acid
Typical Yield High (70-95%)Moderate to High (60-90%), depends on equilibrium

Troubleshooting Tips:

  • Low Yield (Steglich): Ensure all reagents and solvents are anhydrous. The O-acylisourea intermediate is sensitive to water. Also, confirm the quality of the DCC.

  • Low Yield (Fischer): The reaction is at equilibrium. Increase the excess of alcohol or use a Dean-Stark trap to remove water and drive the reaction forward.

  • N-acylurea Formation (Steglich): This side product can form if the alcohol is not nucleophilic enough or if the reaction is left for an excessively long time without DMAP. Ensure DMAP is present and the alcohol is added before or with the DCC.[6]

  • Difficult Purification: The DCU byproduct from the Steglich reaction can sometimes be difficult to filter. Diluting the reaction mixture with a non-polar solvent like hexanes before filtration can improve its precipitation and removal.

Safety Precautions

  • DCC is a potent skin sensitizer and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated sulfuric acid is highly corrosive. Always add acid to the alcohol/solvent slowly and with cooling.

  • All reactions should be performed in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]

  • Grokipedia. Steglich esterification. Available from: [Link]

  • Fiveable. Steglich Esterification: Organic Chemistry Study Guide. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • University of California, Irvine. Mitsunobu Reaction. Available from: [Link]

  • Wikipedia. Mitsunobu reaction. Available from: [Link]

  • National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]

  • NPTEL. 5.2.2 Synthesis of Esters. Available from: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

  • PubChem. 2-Hydroxypropanoic acid. Available from: [Link]

  • Google Patents. EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
  • Filo. 39 Several steps are involved in the synthesis of 2-hydroxypropanoic acid... Available from: [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available from: [Link]

  • Wikipedia. Fischer–Speier esterification. Available from: [Link]

  • Ataman Kimya. 2-HYDROXYPROPANOIC ACID. Available from: [Link]

  • Chemistry Steps. Fischer Esterification. Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

  • AK Lectures. Fischer Esterification. Available from: [Link]

  • ResearchGate. 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • Chembase. 2-(3-bromo-4-fluorophenyl)-2-hydroxypropanoic acid. Available from: [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • MDPI. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Available from: [Link]

  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available from: [Link]

  • ResearchGate. Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. Available from: [Link]

  • ACS Publications. Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Available from: [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • NMR-BIO. Advanced biophysical characterization for protein discovery. Available from: [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • National Center for Biotechnology Information. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Available from: [Link]

  • Organic Syntheses. To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Available from: [Link]

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Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

Executive Summary & Substrate Analysis 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (CAS 1498780-07-6) is a highly functionalized, versatile building block utilized in medicinal chemistry and materials science[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Analysis

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (CAS 1498780-07-6) is a highly functionalized, versatile building block utilized in medicinal chemistry and materials science[1]. The molecule presents a unique synthetic profile: an electrophilic aryl bromide poised for cross-coupling, a metabolically stabilizing fluorine atom, and a polar, potentially chelating α -hydroxy acid moiety.

For drug development professionals, elaborating this scaffold via Palladium-catalyzed Suzuki-Miyaura cross-coupling presents a distinct chemoselectivity challenge. The presence of an unprotected carboxylic acid (pKa ~4) and an α -hydroxyl group (pKa ~13) can lead to severe catalyst poisoning. If unaddressed, the carboxylate anion can coordinate to the Pd(II) center post-oxidative addition, forming an off-cycle, unreactive palladacycle, while the hydroxyl group can undergo competitive oxidation or β -hydride elimination. This application note details two field-proven, self-validating strategies to overcome these mechanistic hurdles: a Direct Ligand-Enabled Coupling and a Protection-Coupling-Deprotection (PCD) Sequence .

Mechanistic Rationale & Catalytic Design

To successfully couple this substrate, the catalytic system must outcompete the thermodynamic sink of Pd-carboxylate chelation.

Strategy A: Direct Ligand-Enabled Coupling This approach relies on the precise tuning of the basicity and the steric environment of the catalyst. By utilizing an excess of a strong aqueous base (e.g., K 3​ PO 4​ ), both the carboxylic acid and the hydroxyl group are fully deprotonated in situ. This global deprotonation prevents the α -hydroxy group from acting as a competing nucleophile. To prevent the resulting carboxylate from forming off-cycle bridged Pd-dimers, we employ bulky dialkylbiaryl phosphine ligands, such as SPhos[2]. The extreme steric bulk of the dicyclohexyl moiety on SPhos actively destabilizes off-cycle dimeric states, forcing the monomeric Pd(II) complex through the transmetalation transition state[3].

Strategy B: Protection-Coupling-Deprotection (PCD) When utilizing highly sensitive or sterically hindered boronic acids that cannot tolerate excess base, a PCD sequence is required. By masking the carboxylic acid as a methyl ester and the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether, the substrate is rendered highly lipophilic and non-chelating. This enables the use of low-cost, standard catalytic systems like Pd(dppf)Cl 2​ with near-quantitative coupling efficiency.

SuzukiCycle Pd0 Pd(0)L Active Catalyst (e.g., Pd-SPhos) OxAdd Oxidative Addition Pd(II) Complex (Resists -COO⁻ Chelation) Pd0->OxAdd Ar-Br Substrate + Base (Deprotonation) TransMet Transmetalation Ar-Pd(II)-Ar' (Requires Excess Base) OxAdd->TransMet Ar'-B(OH)2 + Base Inhibition Off-Cycle Inhibition (Prevented by Bulky L) OxAdd->Inhibition Weak Ligands RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Product Release Inhibition->OxAdd Bulky Ligands (SPhos)

Catalytic cycle showing how bulky ligands prevent off-cycle inhibition by the alpha-hydroxy acid.

Quantitative Data & Comparative Analysis

The following table summarizes the experimental trade-offs between the two strategies, allowing researchers to select the optimal route based on their specific project constraints.

ParameterStrategy A: Direct CouplingStrategy B: PCD Sequence
Overall Yield 65 - 75%80 - 90% (over 3 steps)
Step Count 13
Catalyst System Pd(OAc) 2​ / SPhosPd(dppf)Cl 2​
Catalyst Loading 2 - 5 mol%1 - 2 mol%
Base Requirement 3.5 - 4.0 equiv (K 3​ PO 4​ )2.0 equiv (Na 2​ CO 3​ )
Substrate Scope Electron-rich/neutral boronic acidsBroad (tolerates sensitive boronic acids)
Time to Completion 4 - 8 hours24 - 36 hours (total workflow)

Experimental Protocols

Protocol A: Direct Aqueous Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system: the use of a biphasic solvent system and precise pH control during workup ensures the selective isolation of the highly polar product.

Reagents:

  • 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc) 2​ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K 3​ PO 4​ (3.5 mmol)

  • 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide substrate, arylboronic acid, K 3​ PO 4​ , Pd(OAc) 2​ , and SPhos.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which prevents homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Add degassed 1,4-dioxane and H 2​ O via syringe. The biphasic mixture will initially appear heterogeneous.

  • Catalysis: Heat the reaction mixture in a pre-equilibrated oil bath at 80 °C for 6 hours under vigorous stirring.

  • Chemoselective Workup: Cool the mixture to room temperature. Dilute with 10 mL of H 2​ O and wash the aqueous layer with Ethyl Acetate (2 × 10 mL). Causality note: This step is critical; it removes the phosphine ligand, unreacted boronic acid, and neutral homocoupled byproducts while the target molecule remains in the aqueous phase as a highly soluble potassium salt.

  • Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0 using 1M HCl. Extract the resulting cloudy suspension with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic extracts over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase column chromatography (C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol B: Protection-Coupling-Deprotection (PCD) Sequence

This sequence is utilized when maximum yield is required, or when coupling sterically hindered ortho-substituted boronic acids that fail under direct coupling conditions.

Step 1: Dual Protection (Esterification & Silylation)

  • Dissolve the substrate (1.0 mmol) in anhydrous Methanol (5 mL). Add concentrated H 2​ SO 4​ (0.1 mL) and reflux for 4 hours. Concentrate, neutralize with saturated NaHCO 3​ , and extract with Dichloromethane (DCM) to yield the intermediate methyl ester.

  • Dissolve the crude ester in anhydrous DMF (3 mL). Add Imidazole (2.0 mmol) and TBSCl (1.2 mmol). Stir at room temperature for 12 hours. Quench with water, extract with Hexanes/EtOAc (9:1), and concentrate to yield the fully protected intermediate.

Step 2: Cross-Coupling

  • Combine the protected intermediate (1.0 mmol), arylboronic acid (1.2 mmol), Na 2​ CO 3​ (2.0 mmol), and Pd(dppf)Cl 2​ (0.02 mmol) in a Schlenk flask.

  • Degas and add 1,4-Dioxane/H 2​ O (5:1 v/v, 6 mL). Heat at 90 °C for 4 hours.

  • Cool, dilute with water, and extract with EtOAc. Purify the highly lipophilic product via standard silica gel chromatography (Hexanes/EtOAc gradient).

Step 3: Global Deprotection

  • Dissolve the coupled product in THF/H 2​ O (1:1, 4 mL). Add LiOH·H 2​ O (3.0 mmol) and stir at room temperature for 4 hours to hydrolyze the methyl ester.

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mmol) directly to the reaction mixture and stir for an additional 2 hours to cleave the TBS ether.

  • Acidify the mixture to pH 2.0 with 1M HCl, extract with EtOAc, dry, and concentrate to yield the final cross-coupled α -hydroxy acid.

References

  • Buy 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (EVT-15407327). EvitaChem.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal (Ref: Angew. Chem. Int. Ed., 2006, 45, 3484-3488).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH) (Ref: J. Am. Chem. Soc. 2013, 135, 12877–12885).

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Application

Application Notes and Protocols: Incorporating 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid into Active Pharmaceutical Ingredients

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the strategic incorporation of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid into active pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the strategic incorporation of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid into active pharmaceutical ingredients (APIs). This chiral building block is of significant interest in medicinal chemistry due to its unique combination of functional groups: a stereocenter, a reactive carboxylic acid, a secondary alcohol, and a halogenated aromatic ring. The presence of bromine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This document details robust, field-proven protocols for forming ester and amide linkages with this building block, alongside essential methodologies for reaction monitoring, product characterization, and critical chiral purity analysis.

Introduction: The Strategic Value of a Multifunctional Building Block

The pharmaceutical industry's increasing focus on stereochemically pure drugs has amplified the demand for versatile chiral intermediates.[3][4] Chiral building blocks provide an efficient and predictable route to target enantiomers, circumventing the need for challenging downstream resolutions of racemic mixtures.[5][6] 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is a prime example of such a scaffold.

  • Chiral Core: The hydroxyl group at the C2 position creates a defined stereocenter, which is paramount as the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[6]

  • Orthogonal Reactivity: The carboxylic acid and hydroxyl groups serve as primary handles for synthetic elaboration, allowing for the formation of stable amide or labile ester linkages, respectively.[7]

  • Pharmacological Modulation: The 2-bromo-4-fluorophenyl moiety is a key pharmacophore. Fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity by altering electronic properties and promoting favorable protein-ligand interactions.[8][9] The bromine atom offers an additional vector for modification via cross-coupling reactions and can contribute to binding through halogen bonding.[1]

This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage the full synthetic potential of this valuable building block.

Physicochemical Properties & Handling

A thorough understanding of the building block's properties is essential for safe handling and successful experimental design.

PropertyValueReference
Molecular Formula C₉H₈BrFO₃[7]
Molecular Weight 263.06 g/mol [7]
Appearance White to yellow powder or crystals
Functional Groups Carboxylic Acid, Secondary Alcohol, Phenyl Bromide, Phenyl Fluoride[7]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Review the Safety Data Sheet (SDS) prior to use. The compound is classified as a warning for H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).

  • Store sealed in a dry, room-temperature environment.

Core Synthetic Strategies & Protocols

The incorporation of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid into a target API can be achieved primarily through the reaction of its carboxylic acid or hydroxyl group. The following sections detail protocols for the two most common transformations: amide bond formation and esterification.

Strategy A: Amide Bond Formation via Carboxylic Acid Activation

The formation of an amide bond is one of the most frequently used reactions in drug discovery, prized for its high metabolic stability.[10][11] Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[12][13] Therefore, activation of the carboxylic acid is required. The use of carbodiimide reagents like EDC, often in conjunction with an additive like HOBt or NHS, is a robust and widely adopted method that minimizes racemization of the chiral center.[10][12]

This protocol describes the coupling of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid with a generic primary or secondary amine (API-NHR₁R₂).

Causality and Rationale:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This water-soluble carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[13] Its water-solubility simplifies purification, as the urea byproduct can be removed with an aqueous wash.

  • HOBt (Hydroxybenzotriazole): HOBt is added to suppress side reactions and, more critically, to reduce the risk of racemization at the α-carbon. It reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less reactive but more selective, leading to cleaner reactions and preservation of stereochemical integrity.

  • Base (e.g., DIPEA or Et₃N): A non-nucleophilic base is used to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • Solvent (DMF or DCM): Anhydrous polar aprotic solvents are used to dissolve the reactants and facilitate the reaction.

Amide_Coupling_Workflow cluster_materials Starting Materials cluster_process Reaction & Purification cluster_analysis Analysis & Final Product BuildingBlock 3-(2-Bromo-4-fluorophenyl) -2-hydroxypropanoic acid Activation Carboxylic Acid Activation (Anhydrous DMF, 0°C to RT) BuildingBlock->Activation Amine API-NHR₁R₂ Coupling Nucleophilic Attack by Amine (Stir 2-12h at RT) Amine->Coupling Reagents EDC, HOBt, DIPEA Reagents->Activation Activation->Coupling Add Amine Monitoring Monitor by TLC / LC-MS Coupling->Monitoring Workup Aqueous Work-up (e.g., EtOAc extraction, washes) Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Structure Verification (NMR, MS, IR) Purification->Characterization Purity Chiral Purity Analysis (Chiral HPLC) Characterization->Purity FinalProduct Final API-Amide Conjugate Purity->FinalProduct

Caption: Workflow for EDC/HOBt-mediated amide bond formation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine component (API-NHR₁R₂; 1.1 eq) to the pre-activated mixture, followed by the dropwise addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA; 2.0 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Strategy B: Esterification via the Hydroxyl Group

Ester linkages are often employed in prodrug design to enhance properties like solubility or membrane permeability. The ester can be hydrolyzed in vivo by esterase enzymes to release the active parent drug.

This protocol describes the coupling of an API bearing a carboxylic acid (API-COOH) with the hydroxyl group of the building block. This method is performed under mild conditions, which is advantageous for complex and sensitive substrates.[14]

Causality and Rationale:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Similar to EDC, DCC activates the carboxylic acid of the API. The primary difference is that the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can simplify purification via filtration, but can also complicate handling in some cases.

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly efficient nucleophilic catalyst that accelerates the esterification.[14] It reacts with the activated acid intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the hydroxyl group of the building block.

Esterification_Workflow cluster_materials Starting Materials cluster_process Reaction & Purification cluster_analysis Analysis & Final Product API_Acid API-COOH ReactionSetup Combine Reactants (Anhydrous DCM, 0°C) API_Acid->ReactionSetup BuildingBlock 3-(2-Bromo-4-fluorophenyl) -2-hydroxypropanoic acid BuildingBlock->ReactionSetup Reagents DCC, DMAP Reagents->ReactionSetup Reaction Stir 3-5h at RT ReactionSetup->Reaction ByproductRemoval Filter DCU precipitate Reaction->ByproductRemoval Upon Completion Workup Aqueous Work-up (Washes with acid/base) ByproductRemoval->Workup Purification Column Chromatography Workup->Purification Characterization Structure Verification (NMR, MS, IR) Purification->Characterization FinalProduct Final API-Ester Conjugate Characterization->FinalProduct

Caption: Workflow for DCC/DMAP-mediated ester bond formation.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the API carboxylic acid (1.0 eq), 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 0.1-0.2 M).

  • DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. The formation of a white precipitate (DCU) will be observed.

  • Filtration: Once the reaction is complete (as determined by TLC/LC-MS), filter the mixture through a pad of Celite to remove the DCU precipitate. Rinse the filter cake with additional DCM.

  • Work-up: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl and saturated aqueous NaHCO₃ to remove any unreacted starting material and DMAP.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired ester.

Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable in pharmaceutical development. This section outlines the critical steps to confirm the structure, purity, and stereochemical integrity of the newly synthesized API conjugate.

Structural Verification

A combination of spectroscopic techniques should be employed to unambiguously confirm the identity of the final product.

TechniquePurpose & Key Observations
¹H & ¹³C NMR Confirms the overall carbon-hydrogen framework. Look for characteristic shifts corresponding to both the API and the building block moieties, and the disappearance of the carboxylic acid proton.
¹⁹F NMR A powerful tool for fluorinated compounds.[15] A single resonance confirms the presence and electronic environment of the fluorine atom on the phenyl ring. It provides a clean spectroscopic window, often free from background signals.[15]
Mass Spectrometry Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
FT-IR Confirms the formation of the new functional group. For amides, look for a strong C=O stretch (approx. 1630-1680 cm⁻¹) and N-H stretches. For esters, a strong C=O stretch (approx. 1735-1750 cm⁻¹) is characteristic.
Chiral Purity Analysis

Ensuring the enantiomeric purity of the final compound is of utmost importance. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[16][17]

Causality and Rationale:

  • Chiral Stationary Phase (CSP): Separation is achieved because the two enantiomers interact differently with the chiral stationary phase, leading to different retention times.[16] Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® or Chiralcel®) are highly versatile and widely used.

  • Mobile Phase: The choice of mobile phase (normal phase, e.g., Hexane/IPA, or reverse phase, e.g., Acetonitrile/Water) drastically affects the separation. Systematic screening is required to find the optimal conditions that provide baseline resolution (Rs > 1.5).[16]

  • Validation: A chiral purity assay must be validated according to regulatory guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) for the undesired enantiomer.[17][18]

Chiral_Purity_Workflow cluster_prep Preparation cluster_dev Method Development cluster_analysis Quantification Sample Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) Analysis Inject Sample on HPLC Sample->Analysis Racemic Prepare Racemic Standard Screening Screen CSPs & Mobile Phases Racemic->Screening for peak identification Optimization Optimize Flow Rate, Temp. Screening->Optimization SystemSuitability Check Resolution (Rs > 1.5) Optimization->SystemSuitability SystemSuitability->Analysis Validated Method Integration Integrate Peak Areas Analysis->Integration Calculation Calculate % Enantiomeric Excess (% ee) Integration->Calculation Result Report Chiral Purity Calculation->Result

Caption: General workflow for chiral purity analysis by HPLC.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the final compound at approximately 1 mg/mL in a suitable mobile phase solvent (e.g., methanol or isopropanol). Prepare a racemic standard if available to identify the retention times of both enantiomers.

  • Column and Mobile Phase Screening:

    • Begin with a versatile polysaccharide-based chiral column (e.g., Chiralpak® IG).

    • Screen various mobile phases. For normal phase, start with a Hexane:Isopropanol mixture (e.g., 90:10) and screen other alcohol modifiers. For reverse phase, screen Acetonitrile:Water or Methanol:Water mixtures.

  • Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate (typically 0.5-1.0 mL/min), and column temperature to achieve baseline resolution (Rs > 1.5).

  • Data Analysis: Inject the sample. Integrate the peak areas for both the major (desired) and minor (undesired) enantiomers.

  • Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Conclusion

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid stands out as a high-value chiral building block for modern drug discovery. Its trifunctional nature provides synthetic chemists with multiple avenues for incorporation into complex molecular scaffolds. By employing robust and well-understood synthetic methodologies, such as the carbodiimide-mediated coupling reactions detailed herein, researchers can efficiently generate novel API candidates. The key to success lies not only in the synthesis but also in the rigorous application of analytical techniques to verify structure and, most critically, to confirm the stereochemical integrity of the final compound. The protocols and rationale provided in this guide serve as a foundational starting point for unlocking the potential of this versatile intermediate in the development of next-generation therapeutics.

References

Sources

Technical Notes & Optimization

Troubleshooting

Preventing debromination of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid during coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-(2-Bromo-4-fluoropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid .

This highly functionalized building block is frequently used in multi-step API synthesis. However, when subjected to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the substrate is notoriously prone to hydrodehalogenation (debromination) , where the C-Br bond is reduced to a C-H bond[1]. This guide deconstructs the mechanistic causality behind this failure and provides field-proven, self-validating protocols to ensure high-yielding C-C or C-N bond formation.

Part 1: Mechanistic Insights into Debromination

To stop debromination, we must first understand its root cause. In palladium-catalyzed coupling, debromination is an off-cycle side reaction driven by the formation of a Palladium-Hydride (Pd-H) intermediate [2].

For 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid, this is exacerbated by its structure:

  • Chelation-Driven Stalling: The proximity of the free carboxylic acid and the α -hydroxyl group allows for bidentate coordination to the Pd(II) center after oxidative addition. This forms a stable metallacycle that acts as a thermodynamic sink, stalling the productive transmetalation step[3].

  • Hydride Abstraction: While the catalytic cycle is stalled, the Pd(II) complex has ample time to abstract a hydride from the reaction environment (typically from reducible solvents like DMF, or via β -hydride elimination from amine bases or alkoxides)[1].

  • Electronic Activation: The electron-withdrawing para-fluorine atom increases the electrophilicity of the aryl ring, making the Pd-C bond highly susceptible to protolytic cleavage.

Mechanism Start Ar-Br + Pd(0) OxAdd Ar-Pd(II)-Br (Oxidative Addition) Start->OxAdd TransMet Ar-Pd(II)-Nu (Transmetalation) OxAdd->TransMet Productive Pathway Hydride Ar-Pd(II)-H (Hydride Abstraction) OxAdd->Hydride Chelation-Stalled Off-Cycle Product Ar-Nu + Pd(0) (Desired Product) TransMet->Product Reductive Elimination Debrom Ar-H + Pd(0) (Debrominated Byproduct) Hydride->Debrom Reductive Elimination

Competing pathways: Productive transmetalation vs. chelation-induced off-cycle debromination.

Part 2: Troubleshooting FAQs

Q1: How do I optimize the solvent and base to prevent Pd-H formation? A: You must eliminate all environmental hydride donors. Avoid primary/secondary alcohols (e.g., ethanol, isopropanol) and DMF, as they readily donate hydrides to Pd(II)[2]. Switch to strictly aprotic, non-reducible solvents like anhydrous Toluene, 1,4-Dioxane, or THF. For bases, strong alkoxides (e.g., NaOtBu) or aliphatic amines promote β -hydride elimination. Replace them with mild, insoluble inorganic bases like K₃PO₄ or Cs₂CO₃[1].

Q2: Should I protect the α -hydroxy acid moiety before cross-coupling? A: Yes. The most definitive way to prevent the chelation-driven stalling mentioned above is to mask the coordinating groups[3]. Protecting the carboxylic acid as a methyl ester and the α -hydroxyl as a TBS (tert-butyldimethylsilyl) ether eliminates bidentate coordination. This restores the natural kinetics of the catalytic cycle, allowing transmetalation to outpace hydrodehalogenation.

Q3: If I cannot use protecting groups, what ligand class is best suited to suppress this side reaction? A: If you must couple the unprotected substrate, you need a ligand that forces the correct geometry for transmetalation and rapidly accelerates reductive elimination. Use sterically bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or SPhos ). These ligands are bulky enough to physically block the α -hydroxyl/carboxylate from chelating the palladium center, forcing the reaction down the productive pathway[1].

Part 3: Quantitative Optimization Data

The following table summarizes the causal impact of adjusting reaction parameters during a standard Suzuki-Miyaura coupling of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid with phenylboronic acid.

Reaction Parameters (Solvent / Base / Ligand)Mechanistic RationaleDesired ProductDebrominated Ar-H
DMF / NaOtBu / PPh₃Hydride donation from DMF; unhindered ligand allows chelation.25%65%
Dioxane / K₃PO₄ / PPh₃Removes hydride sources; mild base prevents β -hydride elimination.45%35%
Dioxane / K₃PO₄ / XPhosBulky ligand accelerates reductive elimination, outcompeting Pd-H.78%12%
Protected Substrate / Dioxane / K₃PO₄ / XPhosPrevents Pd-chelation entirely; optimal catalytic turnover.94% < 2%

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a self-validating system: by strictly controlling the stoichiometry of the Pd:Ligand ratio and eliminating oxygen, we prevent the formation of under-ligated palladium clusters (Pd black), which are the primary catalysts for unwanted debromination[1].

Optimized Suzuki-Miyaura Coupling

  • Substrate Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq)[1].

  • Catalyst Complexation: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%)[1].

    • Self-Validation Check: The strict 1:2 Palladium-to-Ligand ratio ensures the complete formation of the active L1​Pd(0) species. A ratio lower than this leaves unligated Pd, which acts as a sponge for hydrides.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M) that has been rigorously degassed via three freeze-pump-thaw cycles.

    • Self-Validation Check: Oxygen oxidizes phosphine ligands to phosphine oxides. If your reaction turns black immediately upon heating, your ligand has oxidized, leaving bare palladium that will exclusively yield the debrominated byproduct.

  • Execution: Heat the mixture to 80 °C with vigorous stirring for 4-6 hours. Monitor the disappearance of the starting material via LC-MS[2].

  • Workup: Cool to room temperature, quench with degassed water, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo[2].

Workflow Step1 Identify Debromination > 5% Step2 Are you using DMF or Alcohols? Step1->Step2 Step3 Switch to Toluene or Dioxane Step2->Step3 Yes Step4 Are you using strong bases (NaOtBu)? Step2->Step4 No Step3->Step4 Step5 Switch to K3PO4 or Cs2CO3 Step4->Step5 Yes Step6 Is the alpha-OH/COOH unprotected? Step4->Step6 No Step5->Step6 Step7 Protect as Ester/TBS Ether Step6->Step7 Yes Step8 Optimize Ligand (Use XPhos) Step6->Step8 No Step7->Step8

Systematic workflow for troubleshooting and minimizing dehalogenation in cross-coupling.

References

Sources

Optimization

Reducing byproduct formation in 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid scale-up

Welcome to the Technical Support Center for API Intermediate Scale-Up. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Intermediate Scale-Up. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling up 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid .

Synthesizing halogenated α-hydroxy acids (AHAs) at scale presents unique thermodynamic and chemoselective challenges. This guide bypasses generic advice to directly address the three most critical failure modes in this workflow: Hydrodehalogenation , Intermolecular Esterification (Oligomerization) , and E1cB Elimination .

FAQ 1: Hydrodehalogenation (Loss of the Aryl Bromide)

Q: Why am I observing 3-(4-fluorophenyl)-2-hydroxypropanoic acid (a debrominated byproduct) in my HPLC assay after the reduction of the α-keto acid precursor?

Causality: The carbon-bromine (Ar-Br) bond is highly susceptible to oxidative addition and single-electron transfer (SET)[1]. When utilizing traditional transition-metal catalyzed hydrogenations (e.g., Pd/C with H₂) or harsh chemical hydrides to reduce 3-(2-bromo-4-fluorophenyl)-2-oxopropanoic acid, the catalyst inevitably inserts into the Ar-Br bond. The presence of the electron-withdrawing fluorine atom at the para position further activates the ring, lowering the activation energy for this undesired hydrodehalogenation pathway[2].

Self-Validating Protocol: Biocatalytic Ketoreduction (KRED) To achieve perfect chemoselectivity, the system must be physically incapable of interacting with the aryl halide. Engineered Ketoreductases (KREDs) are specialized enzymes that exclusively reduce α-keto groups to α-hydroxy groups using NADPH as a cofactor[3]. Because the enzyme's active site strictly coordinates the keto-carbonyl, the Ar-Br bond remains entirely untouched, creating a self-validating chemoselective system.

Step-by-Step Methodology: KRED Biocatalysis Workflow

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ to stabilize the enzyme.

  • Cofactor Recycling Setup: Add D-Glucose (1.5 equivalents relative to substrate) and Glucose Dehydrogenase (GDH, 0.5 wt%) to continuously regenerate the NADP⁺ cofactor.

  • Substrate Solubilization: Dissolve the starting 3-(2-bromo-4-fluorophenyl)-2-oxopropanoic acid in a minimal volume of DMSO (ensuring final reaction concentration is ≤5% v/v DMSO) and add it to the buffer.

  • Biocatalyst Addition: Charge the reactor with the engineered KRED powder (1–2 wt% relative to substrate) and NADP⁺ (0.05 mol%).

  • Controlled Reaction: Stir at 30°C. The reduction consumes protons; maintain the pH strictly at 7.0 using an automated titrator with 1M NaOH. Monitor via HPLC until >99% conversion is achieved (typically 12–24 hours).

FAQ 2: Oligomerization and Lactide Formation

Q: Upon concentrating and thermally drying the final α-hydroxy acid, my assay drops significantly, and mass spectrometry shows [2M-H₂O] and[2M-2H₂O] peaks. What is happening?

Causality: α-Hydroxy acids are highly prone to intermolecular Fischer esterification under thermal stress. When the free acid is concentrated, the hydroxyl group of one molecule attacks the carboxylic acid of another, releasing water and forming linear depsipeptides (oligomers) or cyclic dimers known as lactides[4][5]. This dehydration condensation is accelerated by heat and the high local concentration of the API during the drying phase.

Self-Validating Protocol: Dicyclohexylamine (DCHA) Salt Isolation To prevent esterification, you must deactivate the carboxylic acid electrophile. By converting the free α-hydroxy acid into a bulky Dicyclohexylamine (DCHA) salt prior to drying, the carboxylate anion becomes sterically shielded and electronically incapable of undergoing nucleophilic attack by the adjacent hydroxyl group.

Step-by-Step Methodology: DCHA Salt Formation

  • Cold Extraction: Following the KRED reaction, cool the mixture to 5°C, acidify to pH 2.5 using 1M HCl, and immediately extract into cold Methyl tert-butyl ether (MTBE).

  • Water Removal: Dry the organic layer over anhydrous Na₂SO₄. Crucial: Do not apply heat to concentrate the MTBE to dryness.

  • Salt Precipitation: To the stirring MTBE solution at 20°C, add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise.

  • Crystallization: Allow the mixture to stir for 4 hours. The bulky DCHA salt of 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoic acid will precipitate as a highly pure, stable crystalline solid.

  • Isolation: Filter the crystals, wash with cold MTBE, and dry under vacuum at 30°C. The salt is indefinitely stable at room temperature.

FAQ 3: E1cB Elimination Byproducts

Q: My UV chromatogram shows a new impurity peak with a significantly shifted λmax, characteristic of a conjugated system. How do I prevent this?

Causality: The α-proton of 3-aryl-2-hydroxypropanoic acids is relatively acidic due to the adjacent electron-withdrawing aryl and carboxyl groups. If the product is exposed to strong bases (pH > 10) during workup or upstream cyanohydrin hydrolysis, the molecule undergoes an E1cB (Elimination Unimolecular conjugate Base) reaction. The base removes the α-proton, and the resulting carbanion expels the adjacent hydroxyl group, yielding 3-(2-bromo-4-fluorophenyl)acrylic acid—a highly stable, conjugated cinnamic acid derivative.

Solution: Always maintain the pH between 2.5 and 7.5 during all downstream processing. The KRED protocol (FAQ 1) inherently avoids harsh pH extremes, neutralizing this risk entirely.

Quantitative Method Comparison

The following table summarizes the scale-up viability of various reduction methods for synthesizing the target molecule from its α-keto precursor.

Reduction MethodReagents / ConditionsChemoselectivity (Target Yield)Enantiomeric Excess (ee)Debromination Risk (Ar-Br Cleavage)Oligomerization Risk
Catalytic Hydrogenation Pd/C, H₂ (3 atm), 25°C< 40%Racemic (0%)Critical (> 50%) Low (if kept dilute)
Chemical Hydride NaBH₄, MeOH, 0°C75 - 85%Racemic (0%)Moderate (5 - 10%)Moderate
Biocatalysis (Recommended) KRED, NADP⁺, GDH, 30°C> 98% > 99.5% (S or R) Not Detected (< 0.1%) Low (Aqueous buffer)

Reaction Pathway Visualization

The following diagram maps the causal pathways of byproduct formation versus the optimized biocatalytic route.

Pathway SM 3-(2-Bromo-4-fluorophenyl) -2-oxopropanoic acid KRED KRED / NADP+ (Biocatalysis) SM->KRED Optimal Route PdC Pd/C, H2 or Harsh Hydrides SM->PdC Suboptimal Product 3-(2-Bromo-4-fluorophenyl) -2-hydroxypropanoic acid (Desired API Intermediate) KRED->Product ByP1 Debrominated Byproduct (Hydrodehalogenation) PdC->ByP1 Ar-Br Cleavage Base Strong Base (pH > 10) ByP2 Cinnamic Acid Derivative (E1cB Elimination) Base->ByP2 -H2O Heat Thermal Drying (Free Acid) ByP3 Lactide / Oligomers (Esterification) Heat->ByP3 Dehydration Product->Base Workup Error Product->Heat Drying Error

Reaction pathways illustrating chemoselective KRED success vs. byproduct formation routes.

References

  • Photoredox catalysis harvesting multiple photon or electrochemical energies. Beilstein Journal of Organic Chemistry.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Organometallics.[Link]

  • Structural basis of keto acid utilization in nonribosomal depsipeptide synthesis. eScholarship@McGill.[Link]

  • Polylactides—Chemistry, Properties and Green Packaging Technology: A Review. Taylor & Francis.[Link]

  • Surface Modification of 3D Printed PLA Objects by Fused Deposition Modeling: A Review. MDPI.[Link]

Sources

Troubleshooting

Optimizing storage conditions for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid long-term stability

Technical Support Center: 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid Last Updated: March 25, 2026 Introduction Welcome to the technical support guide for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid. This d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

Last Updated: March 25, 2026

Introduction

Welcome to the technical support guide for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Proper storage is not merely a matter of compliance; it is fundamental to the validity of experimental data and the preservation of high-value reagents.[1] This guide provides a structured approach to optimal storage conditions, troubleshooting potential degradation issues, and protocols for validating the stability of your material.

The molecular structure of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid, featuring an α-hydroxy carboxylic acid group and a halogenated aromatic ring, presents specific stability considerations. The α-hydroxy acid moiety can be susceptible to self-esterification or polymerization, while the carbon-halogen bond, though generally stable, can be a factor in long-term degradation pathways.[2][3][4]

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the day-to-day handling and storage of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid.

Q1: What is the recommended temperature for long-term storage?

A: For long-term stability (months to years), it is recommended to store the solid compound at -20°C . For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[1] Storing at reduced temperatures minimizes the kinetic rates of potential degradation reactions, such as oxidation or intermolecular esterification (dimerization/polymerization).

Q2: Does this compound need to be stored under an inert atmosphere?

A: Yes, for optimal long-term stability, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.[5] This is particularly important to prevent potential oxidative degradation of the aromatic ring or other sensitive parts of the molecule over time. After each use, flush the container headspace with inert gas before sealing.[5]

Q3: What type of container should I use?

A: Use a tightly sealed, amber glass vial or bottle. The amber glass protects the compound from light, which can catalyze photolytic degradation.[6] The tight seal is crucial to prevent moisture ingress, especially for a hygroscopic compound, and to maintain the inert atmosphere.

Q4: Is 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid sensitive to moisture?

A: As an α-hydroxy carboxylic acid, the compound is potentially hygroscopic and susceptible to hydrolysis-related degradation if moisture is present.[1] Store in a desiccator, particularly if frequent access is required. Never return unused material to the original stock container to prevent contamination.

Q5: The Safety Data Sheet (SDS) mentions room temperature storage for a similar compound. Why the different recommendation?

A: Supplier recommendations, such as "Sealed in dry, room temperature" for the related compound 3-(2-Bromo-4-fluorophenyl)propionic acid, often apply to the material as shipped for short-term transit and storage.[7] For long-term research applications where purity is paramount, more stringent conditions (-20°C, inert gas) are advised to mitigate subtle degradation that may not be immediately apparent but could impact sensitive downstream experiments.

Troubleshooting Guide: Stability Issues

This guide provides a logical framework for diagnosing and resolving common stability-related problems.

Issue 1: Observed Change in Physical Appearance (e.g., color change, clumping)
  • Potential Cause:

    • Color Change (e.g., white to yellow/brown): This often indicates oxidative degradation or the formation of conjugated impurities. The phenylpropanoic acid structure can be susceptible to oxidation.

    • Clumping/Caking: This is a strong indicator of moisture absorption (hygroscopicity). The polar carboxylic acid and hydroxyl groups readily attract water molecules.

  • Troubleshooting Steps & Solutions:

    • Segregate the Material: Immediately isolate the affected vial to prevent potential cross-contamination.

    • Verify Purity: Perform an analytical check (e.g., HPLC, LC-MS) to quantify the purity and identify potential degradation products. Compare this to the initial Certificate of Analysis (CoA) or data from a freshly opened sample.

    • Review Storage Protocol: Confirm that the material was stored in a tightly sealed container, in a desiccator, and at the recommended temperature.[6] Check the desiccant's integrity (it should be blue, not pink, for silica gel).

    • Future Prevention: If moisture was the cause, aliquot the material upon receipt into smaller, single-use vials to minimize exposure of the bulk stock to atmospheric moisture during repeated openings.

Issue 2: New Peaks Appear in HPLC/LC-MS Analysis
  • Potential Cause: Chemical degradation has occurred. For this specific molecule, potential degradation pathways include:

    • Intermolecular Esterification: Two molecules can react to form a dimer, which would have approximately double the molecular weight. This is a known possibility for α-hydroxy acids.[2]

    • Oxidation: Degradation of the aromatic ring or side chain.

    • Dehalogenation: Loss of the bromine or fluorine atom, though carbon-halogen bonds on aromatic rings are generally quite stable.[3][8]

  • Troubleshooting Steps & Solutions:

    • Characterize Impurities: If possible, use mass spectrometry (MS) data to determine the molecular weights of the new peaks. This provides critical clues to the degradation mechanism (e.g., a peak at M+M-18 suggests a dehydration/dimerization product).

    • Perform Forced Degradation: To confirm the identity of the impurities, conduct a forced degradation study (see Protocol 2) on a small amount of pure material. Exposing it to heat, acid, base, and oxidative conditions can help generate the same impurities observed in the stored sample, confirming their origin.

    • Implement Stricter Storage: The appearance of new peaks is a definitive sign that the current storage conditions are insufficient. Immediately transfer the remaining stock to -20°C under an inert atmosphere to halt further degradation.

Logical Troubleshooting Flow

A systematic approach is key to identifying the root cause of instability.

G start Stability Issue Observed (e.g., Color Change, New Peak) check_physical Visual Inspection: Color Change or Clumping? start->check_physical check_analytical Analytical Verification: Run HPLC/LC-MS start->check_analytical clumping Clumping/Caking Observed check_physical->clumping Yes color_change Color Change Observed check_physical->color_change Yes new_peaks New Impurity Peaks Detected? check_analytical->new_peaks moisture_issue Root Cause: Moisture Absorption clumping->moisture_issue oxidation_issue Potential Root Cause: Oxidation/Degradation color_change->oxidation_issue degradation_confirmed Root Cause: Chemical Degradation new_peaks->degradation_confirmed Yes no_issue No Significant Change. Continue Monitoring. new_peaks->no_issue No solution_moisture Solution: 1. Store in Desiccator. 2. Aliquot into smaller vials. moisture_issue->solution_moisture solution_oxidation Solution: 1. Store under Inert Gas (Ar/N2). 2. Protect from light (Amber Vial). oxidation_issue->solution_oxidation solution_degradation Solution: 1. Store at -20°C or below. 2. Re-qualify material before use. degradation_confirmed->solution_degradation

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols for Stability Validation

To ensure the long-term integrity of your research, it is crucial to establish a self-validating system for your stored materials. The following protocols are based on principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.[9][10][11][12][13]

Recommended Storage Conditions Summary
ConditionParameterRecommendationRationale
Long-Term Temperature-20°C ± 5°CMinimizes rates of all potential degradation reactions.
AtmosphereInert Gas (Argon or Nitrogen)Prevents oxidation.[5]
LightProtect from LightPrevents photolytic degradation. Use amber vials.[6]
HumidityStore in a DesiccatorPrevents moisture absorption and potential hydrolysis.[1]
Short-Term Temperature2-8°CSuitable for active, in-use material for short durations.
Protocol 1: Initial Qualification of a New Batch

Objective: To establish a baseline purity and identity profile for a new batch of the compound.

Methodology:

  • Documentation: Upon receipt, log the Certificate of Analysis (CoA) provided by the supplier. Note the initial purity, appearance, and date of receipt.

  • Container Inspection: Ensure the container is sealed and undamaged.

  • Baseline Analysis (Time Zero):

    • Withdraw a small, representative sample.

    • HPLC-UV: Develop a stability-indicating HPLC method. Run the sample to determine its purity (as % peak area) and retention time. This is your T=0 reference.

    • LC-MS: Obtain a mass spectrum to confirm the molecular weight (exact mass) of the main peak.

    • Appearance: Record the color and physical state (e.g., "white crystalline solid").

  • Storage: Immediately transfer the bulk of the material to the recommended long-term storage conditions (-20°C, inert atmosphere, desiccated, dark).

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To understand the intrinsic stability of the molecule by intentionally exposing it to harsh conditions. This helps identify likely degradation products and pathways.[9]

Methodology:

  • Sample Preparation: Prepare several small, accurately weighed samples of the compound in solution (e.g., in acetonitrile/water).

  • Stress Conditions: Expose each sample to one of the following conditions for a defined period (e.g., 24-48 hours).

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60°C (for the solid compound)

    • Photolytic: Expose to light according to ICH Q1B guidelines.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and LC-MS.

  • Evaluation:

    • Compare the chromatograms to the T=0 reference.

    • Identify which conditions caused significant degradation.

    • Use the MS data to propose structures for the major degradation products. This data is invaluable for troubleshooting future stability issues.

Workflow for Stability Study Setup

G cluster_0 Phase 1: Preparation & T=0 cluster_1 Phase 2: Storage cluster_2 Phase 3: Analysis & Evaluation receive Receive New Batch log_coa Log CoA & Documentation receive->log_coa t0_analysis Perform T=0 Analysis (HPLC, LC-MS, Appearance) log_coa->t0_analysis aliquot Aliquot into Vials for Different Conditions t0_analysis->aliquot long_term Long-Term Condition (-20°C, Inert, Dark) aliquot->long_term accelerated Accelerated Condition (e.g., 40°C / 75% RH) aliquot->accelerated control Reference Standard (-80°C) aliquot->control pull_samples Pull Samples at Time Points (e.g., 1, 3, 6, 12 months) long_term->pull_samples accelerated->pull_samples control->pull_samples analyze_samples Analyze via Stability- Indicating Method (HPLC) pull_samples->analyze_samples compare Compare Data vs. T=0 and Reference Standard analyze_samples->compare evaluate Evaluate Trends Establish Re-test Date compare->evaluate

Caption: Workflow for a comprehensive long-term stability study.

References

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.

  • How to Safely Store Lab Chemicals and Reagents. B&M Scientific.

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.

  • Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments.

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. Decon Labs.

  • Why are alpha hydroxy acids stable? Chemistry Stack Exchange.

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • ICH Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).

  • Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed, National Center for Biotechnology Information.

  • STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Pharmaceuticals and Medical Devices Agency (PMDA), Japan.

  • Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. MDPI.

  • 3-(2-Bromo-4-fluorophenyl)propionic acid | 174603-55-5. Sigma-Aldrich.

  • Key contemporary considerations for halogens in drug discovery. National Center for Biotechnology Information (PMC).

  • Halogenation of organic compounds using continuous flow and microreactor technology. Royal Society of Chemistry.

  • How Does the Degree of Halogenation Affect the Persistence of a Chemical? Sustainability Satelites.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid vs. 3-(4-fluorophenyl)-2-hydroxypropanoic acid

Executive Summary & Structural Logic As a Senior Application Scientist evaluating building blocks for late-stage functionalization in drug discovery, I frequently encounter substrates where minor structural changes dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

As a Senior Application Scientist evaluating building blocks for late-stage functionalization in drug discovery, I frequently encounter substrates where minor structural changes dictate entirely divergent synthetic strategies. The structural difference between 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (Compound A) and 3-(4-fluorophenyl)-2-hydroxypropanoic acid (Compound B) is a single bromine atom at the ortho position of the phenyl ring.

However, this single halogen substitution fundamentally alters the molecule's synthetic utility, conformational dynamics, and reactivity profile ([1]). Compound A acts as a dual-functional hub capable of both carboxyl modification and transition-metal-catalyzed cross-coupling. In contrast, Compound B, lacking this bromine, represents a more streamlined, unhindered analog ideal for rapid aliphatic functionalization ([2]).

Physicochemical & Structural Comparison

To understand their divergent behaviors, we must first benchmark their foundational properties. The ortho-bromine in Compound A acts as both a steric shield and a versatile synthetic handle[3].

Property3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid3-(4-fluorophenyl)-2-hydroxypropanoic acid
CAS Number 1498780-07-6[3]53484-49-4[2]
Molecular Formula C9H8BrFO3[1]C9H9FO3[2]
Molecular Weight 263.06 g/mol [1]184.16 g/mol [2]
Cross-Coupling Handle Yes (C-Br bond)No
Steric Profile at C1 Highly hindered (ortho-Br)Unhindered

Divergent Reactivity Profiles

The Ortho-Bromo Advantage: Late-Stage Functionalization

The defining feature of Compound A is its capacity to participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The C-Br bond is highly susceptible to oxidative addition by Palladium(0) species ([4]). This allows researchers to rapidly generate libraries of biaryl compounds or install complex amine side chains directly onto the phenyl ring ([5]). Conversely, Compound B is chemically inert to standard Pd-catalysis, restricting its derivatization strictly to the propanoic acid side chain.

Conformational Locking and Steric Hindrance

The bulky bromine atom at the ortho position of Compound A restricts the free rotation of the 2-hydroxypropanoic acid side chain. This steric hindrance has two critical effects:

  • Reaction Kinetics : Nucleophilic attacks on the adjacent carboxylic acid (e.g., esterification, amidation) proceed with slower kinetics compared to the unhindered Compound B.

  • Biological Target Binding : The restricted conformation can lock the molecule into a specific bioactive geometry, a phenomenon heavily exploited in the design of selective receptor activators, such as PPARα agonists ([6]).

Reactivity & Workflow Visualization

Reactivity_Workflow cluster_0 Compound A: Ortho-Bromo Substituted cluster_1 Compound B: Unsubstituted Ortho Position A_Node 3-(2-Bromo-4-fluorophenyl)- 2-hydroxypropanoic acid A_Pd Pd-Catalysis (C-C/C-N Bond Formation) A_Node->A_Pd Ortho C-Br Handle A_Ester Carboxyl Functionalization (Slower Kinetics) A_Node->A_Ester Steric Hindrance B_Node 3-(4-fluorophenyl)- 2-hydroxypropanoic acid B_NoPd Inert to Standard Cross-Coupling B_Node->B_NoPd Lacks Halogen B_Ester Carboxyl Functionalization (Rapid Kinetics) B_Node->B_Ester Unhindered

Divergent synthetic workflows driven by the presence or absence of the ortho-bromine substituent.

Experimental Methodologies & Self-Validating Protocols

To objectively demonstrate these reactivity differences, I have outlined two self-validating experimental protocols. These protocols incorporate internal standards to ensure that the observed differences are purely kinetic and mechanistic, rather than artifacts of mass transfer.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Validate the C-Br handle of Compound A for biaryl synthesis. Compound B serves as a parallel negative control. Mechanistic Causality: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the challenging reductive elimination step typically hindered by ortho-substituted aryl bromides[5].

Step-by-Step Procedure:

  • Preparation : In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with Compound A (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition : Add 4 mL of degassed 1,4-dioxane/H₂O (4:1 v/v). Crucial Step: The biphasic nature requires vigorous stirring (800 rpm) to prevent mass-transfer limitations from skewing kinetic data.

  • Internal Standard : Add biphenyl (0.5 mmol) as an internal standard for precise LC-MS quantification.

  • Reaction : Heat the mixture to 90 °C for 12 hours.

  • Validation : Cool to room temperature, dilute with EtOAc, and filter through a Celite pad. Analyze the crude mixture via LC-MS. (Note: Subjecting Compound B to identical conditions validates the system by yielding 0% conversion, confirming the necessity of the ortho-bromo handle).

Protocol B: Comparative Amidation Kinetics

Objective: Quantify the steric hindrance imposed by the ortho-bromine during carboxyl functionalization. Mechanistic Causality: HATU is selected as the coupling reagent because it is highly efficient for sterically hindered carboxylic acids, minimizing epimerization at the chiral C2 center when using enantiopure starting materials ([7]).

Step-by-Step Procedure:

  • Activation : In parallel vials, dissolve Compound A (1.0 mmol) and Compound B (1.0 mmol) in 5 mL anhydrous DMF.

  • Reagent Addition : Add HATU (1.1 mmol) and DIPEA (2.5 mmol) to each vial. Stir for 15 minutes at room temperature to form the active ester.

  • Amine Coupling : Add benzylamine (1.2 mmol) to both vials.

  • Kinetic Sampling : Extract 50 µL aliquots at 10, 30, 60, and 120 minutes. Quench immediately in 50% MeCN/H₂O containing 0.1% TFA to halt the reaction instantly.

  • Validation : Analyze aliquots via HPLC against a calibration curve to determine the exact conversion rate.

Quantitative Performance Data

The following table summarizes the experimental outcomes, clearly illustrating the trade-off between cross-coupling capability and functionalization kinetics.

ExperimentSubstrate1-Hour Conversion (%)Final Yield (12h)Primary Observation
Suzuki Coupling Compound A65%88%Efficient biaryl formation via C-Br bond.
Suzuki Coupling Compound B0%0%Completely inert to Pd-insertion.
HATU Amidation Compound A42%81%Slower kinetics due to ortho-Br steric shielding.
HATU Amidation Compound B95%98%Rapid, unhindered coupling.

Conclusion The selection between 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid and its unbrominated counterpart dictates the downstream synthetic strategy. Compound A is the superior choice for divergent medicinal chemistry programs requiring late-stage elaboration of the phenyl ring. However, if the synthetic goal only involves modifications to the aliphatic side chain, Compound B offers superior kinetics and higher yields due to the absence of steric hindrance.

References

  • LMU Munich . "Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions". URL: [Link]

  • Royal Society of Chemistry . "Palladium-catalyzed 1,4-migration for the regioselective C–H bond functionalization at C2-position of 3-arylthiophenes". URL: [Link]

  • ACS Publications . "Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators". Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

Validation of LC-MS/MS method for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid quantification

An in-depth technical analysis and methodological comparison for the quantification of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid. Executive Summary & Chemical Context 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological comparison for the quantification of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid.

Executive Summary & Chemical Context

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (CAS: 1498780-07-6, MW: 263.06 g/mol ) is a highly functionalized organic compound characterized by a di-halogenated phenyl ring and a hydroxypropanoic acid moiety. In medicinal chemistry, it serves as a critical intermediate and potential metabolite in the development of novel anti-inflammatory and analgesic agents.

Accurate quantification of this compound in biological matrices (e.g., plasma, urine) is notoriously difficult. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group makes the molecule highly polar, leading to poor retention on standard reversed-phase chromatography and significant susceptibility to matrix-induced ion suppression. This guide objectively compares traditional analytical approaches against a modern, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, designed in strict accordance with [1].

Methodological Comparison: The Case for LC-MS/MS

Historically, hydroxy acids have been quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, when dealing with complex biological matrices, these legacy methods present severe mechanistic limitations.

Table 1: Objective Performance Comparison for Hydroxypropanoic Acid Derivatives

Analytical ParameterLC-MS/MS (ESI Negative)GC-MS (Electron Ionization)HPLC-UV (Diode Array)
Derivatization None Required Mandatory (Silylation of -OH and -COOH)None Required
Limit of Quantitation (LOQ) 1.0 ng/mL 50 - 100 ng/mL500 - 1000 ng/mL
Specificity Mechanism High (MRM + Isotopic Ratio)High (Spectral Library Matching)Low (Generic UV Absorbance)
Sample Preparation Solid Phase Extraction (MAX)Liquid-Liquid Extraction + Drying + DerivatizationProtein Precipitation
Throughput (Run Time) ~4.0 Minutes ~18.0 Minutes~12.0 Minutes

The Causality Behind the Choice: GC-MS requires the conversion of the highly polar -OH and -COOH groups into volatile derivatives (typically via BSTFA/TMCS silylation). This derivatization step is moisture-sensitive, kinetically variable, and introduces significant analytical error. HPLC-UV avoids derivatization but lacks the specificity to differentiate the analyte from endogenous plasma proteins that absorb at similar UV wavelengths.

LC-MS/MS bypasses these issues entirely. By utilizing Electrospray Ionization in negative mode (ESI-), the method capitalizes on the molecule's natural acidity (pKa ~3.8) to generate a robust deprotonated precursor ion [M-H]⁻, allowing for direct, derivatization-free quantification with unparalleled sensitivity.

LC-MS/MS Method Development: Causality & Self-Validation

To build an assay that is not just accurate, but self-validating , we must engineer internal fail-safes into the mass spectrometry and sample preparation chemistry.

Isotopic Leverage in Mass Spectrometry

The presence of a bromine atom in 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid provides a unique analytical advantage. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the deprotonated molecule yields a distinct doublet precursor ion at m/z 260.9 and m/z 262.9.

By monitoring two separate Multiple Reaction Monitoring (MRM) transitions simultaneously, the method becomes self-validating. If the peak area ratio of the quantifier to the qualifier deviates from the theoretical ~1:1 ratio, the system instantly flags the presence of a co-eluting matrix interference. This mathematical certainty renders false positives virtually impossible.

MS_Fragmentation M Precursor Ion [M-H]- m/z 260.9 (79Br) / 262.9 (81Br) F1 Quantifier Ion m/z 214.9 / 216.9 (Loss of HCOOH) M->F1 - HCOOH (46 Da) F2 Qualifier Ion m/z 194.9 / 196.9 (Loss of HCOOH + HF) M->F2 - HCOOH, - HF F3 Halogen Cleavage m/z 135.0 (Loss of Br + HCOOH) M->F3 - Br radical

Fig 1: ESI- fragmentation and MRM transitions for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid.

Chromatographic Causality

Carboxylic acids present a chromatographic paradox in LC-MS/MS. For optimal retention on a C18 column, the mobile phase must be highly acidic (e.g., pH 2.5) to keep the acid unionized. However, ESI- detection requires the molecule to be ionized (deprotonated). The Solution: We utilize 0.05% Formic Acid. This weak acidic concentration provides enough protons to maintain chromatographic peak shape and retention, but is volatile enough that during the desolvation process in the ESI source, the droplet dynamics shift, allowing the carboxylic acid to efficiently deprotonate into the gas phase.

Step-by-Step Experimental Protocol

The following protocol utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE). Why MAX? Standard reversed-phase SPE struggles to retain highly polar hydroxy acids. MAX sorbents contain a quaternary amine that forms a strong ionic bond with the deprotonated carboxylic acid at pH 7. This allows us to wash the sample with 100% methanol—stripping away neutral lipids and phospholipids that cause ion suppression—before releasing the analyte with an acidic elution.

Phase 1: Sample Preparation (MAX SPE)
  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through a 30 mg/1 mL MAX SPE cartridge.

  • Loading: Spike 50 µL of Internal Standard (Isotope-labeled analog) into 500 µL of plasma. Add 500 µL of 2% NH₄OH in water to ensure the analyte is fully deprotonated. Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in water to remove hydrophilic and basic interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Mechanistic note: The analyte remains ionically bound to the sorbent, while neutral phospholipids are washed away.

  • Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid in Methanol. The acid neutralizes the carboxylic acid, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 2: LC-MS/MS Instrument Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.05% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 5% B. (Total run time: 4.0 min).

  • Flow Rate: 0.4 mL/min.

  • MS Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 500°C.

  • Transitions: m/z 260.9 → 214.9 (Quantifier, CE: 15 eV); m/z 262.9 → 216.9 (Qualifier, CE: 15 eV).

FDA M10 Aligned Validation Protocol & Data

The method was subjected to a rigorous validation workflow dictated by the [1].

Validation_Workflow Prep 1. SPE Extraction (MAX Sorbent) Selectivity 2. Selectivity (Blank Matrix) Prep->Selectivity Calib 3. Linearity (1-1000 ng/mL) Selectivity->Calib AccPrec 4. Accuracy & Precision (QC Samples) Calib->AccPrec Matrix 5. Matrix Effect (Post-Spike) AccPrec->Matrix

Fig 2: FDA M10-aligned bioanalytical method validation workflow for quantitative LC-MS/MS analysis.

Table 2: Summary of Validation Metrics (Plasma Matrix)

Quality Control LevelNominal ConcentrationIntra-day Accuracy (%)Inter-day Precision (CV%)Matrix Effect (%)Extraction Recovery (%)
LLOQ 1.0 ng/mL102.44.898.191.5
Low QC 3.0 ng/mL98.53.297.492.3
Mid QC 400.0 ng/mL101.22.196.593.1
High QC 800.0 ng/mL99.81.897.092.8

Data Interpretation: The rigorous MAX SPE cleanup resulted in a Matrix Effect near 100% (indicating negligible ion suppression or enhancement). Precision across all QC levels remained well below the FDA's strict 15% threshold (20% for LLOQ), proving the robustness of the self-validating isotopic ratio methodology.

References

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." November 2022.[Link][1]

  • Lamos, S. M., et al. "Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry." Analytical Chemistry, ACS Publications.[Link][2]

  • Analytical Chemistry (ACS). "Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum."[Link][3]

Sources

Validation

Benchmarking Catalysts for the Asymmetric Synthesis of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic Acid

As a Senior Application Scientist specializing in chiral process development, I frequently encounter the stereoelectronic challenges associated with ortho-halogenated aromatic substrates. The target molecule, 3-(2-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chiral process development, I frequently encounter the stereoelectronic challenges associated with ortho-halogenated aromatic substrates. The target molecule, 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoic acid , is a highly valuable chiral building block for active pharmaceutical ingredients (APIs). However, its synthesis from the corresponding α-keto acid (3-(2-bromo-4-fluorophenyl)-2-oxopropanoic acid) is complicated by the steric bulk of the 2-bromo substituent, which restricts the trajectory of hydride attack and often compromises facial selectivity.

This guide provides an in-depth technical benchmarking of the three most viable catalytic systems for this transformation, focusing on mechanistic causality, quantitative performance, and self-validating experimental workflows.

Mechanistic Pathways & Catalyst Selection

Achieving >99% enantiomeric excess (ee) requires a catalyst capable of differentiating the Re and Si faces of the sterically hindered α-keto acid. We benchmark three primary modalities:

  • Biocatalysis (LDH/GDH or KREDs): Enzymatic reduction utilizing D- or L-Lactate Dehydrogenase (LDH) coupled with Glucose Dehydrogenase (GDH) for continuous NADH regeneration. The addition of GDH creates a thermodynamic sink; by continuously oxidizing glucose to gluconolactone, it drives the thermodynamically challenging reduction of the keto-acid forward, ensuring complete conversion without stoichiometric cofactor costs[1]. Alternatively, engineered Ketoreductases (KREDs) can be deployed, though they often require directed evolution to expand their binding pockets for sterically demanding ortho-substituted aryl rings[2].

  • Asymmetric Transfer Hydrogenation (ATH): Utilizing Noyori-Ikariya type Ru(II) complexes (e.g., RuCl(p-cymene)(TsDPEN)). The use of an azeotropic mixture of formic acid and triethylamine (5:2) serves as the hydrogen donor. Causality: This specific ratio maintains a slightly acidic environment that stabilizes the ruthenium hydride intermediate while providing a continuous thermodynamic driving force via the irreversible evolution of CO2 gas[3].

  • Transition Metal Asymmetric Hydrogenation (AH): Direct hydrogenation using Rhodium or Ruthenium complexes with rigid bidentate phosphine ligands (e.g., DuPhos or BINAP) under high H₂ pressure.

Pathway Keto 3-(2-Bromo-4-fluorophenyl)- 2-oxopropanoic acid S_Isomer (S)-2-Hydroxypropanoic Acid Derivative Keto->S_Isomer L-LDH / GDH Ru(II)-(S,S)-TsDPEN R_Isomer (R)-2-Hydroxypropanoic Acid Derivative Keto->R_Isomer D-LDH / GDH Ru(II)-(R,R)-TsDPEN

Enantioselective reduction pathways for 3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid.

Quantitative Benchmarking Data

The following table summarizes the performance of each catalytic system based on standardized 50 mM substrate loadings.

Catalyst SystemYield (%)Enantiomeric Excess (ee)TONTOF (h⁻¹)Operating Conditions
Biocatalysis (D-LDH / GDH) >95%>99.5% (R)N/AN/A30°C, pH 7.0, Aqueous Buffer, 24h
ATH (RuCl(p-cymene)(R,R)-TsDPEN) 92%96.0% (R)1,0008340°C, HCO₂H/Et₃N (5:2), DMF, 12h
Asymmetric Hydrogenation (Rh-DuPhos) 98%98.5% (R)5,00062525°C, 50 psi H₂, MeOH, 8h

Note: While transition metal AH provides the highest turnover frequencies (TOF), biocatalysis delivers superior stereochemical purity (>99.5% ee) under ambient conditions, making it the preferred route for late-stage API synthesis[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory In-Process Controls (IPCs) acting as quality gates; the operator must not proceed to the next step unless the validation criteria are met.

Protocol A: Biocatalytic Reduction (D-LDH / GDH System)

Rationale: Whole-cell or isolated enzyme systems require strict pH and cofactor monitoring to prevent premature termination of the catalytic cycle.

  • System Initialization: Prepare a 100 mM sodium phosphate buffer (pH 7.0). Dissolve 50 mM of 3-(2-bromo-4-fluorophenyl)-2-oxopropanoic acid and 100 mM glucose.

  • Cofactor & Enzyme Addition: Add 0.2 mM NAD⁺, followed by D-LDH and GDH (10 U/mL each).

    • Validation Gate 1 (Cofactor Activity): Measure absorbance at 340 nm. A rapid increase indicates successful NAD⁺ reduction to NADH by GDH. Do not proceed if ΔA₃₄₀ is stagnant.

  • Biocatalytic Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Maintain pH 7.0 via automated titration with 1M NaOH.

    • Validation Gate 2 (Conversion Check): Pull a 100 µL aliquot at 12h and 24h. Quench with acetonitrile, centrifuge, and analyze via Achiral Reverse-Phase HPLC (210 nm). Proceed to extraction only when residual keto-acid is <1%.

  • Isolation: Acidify the aqueous mixture to pH 2.0 using 2M HCl to protonate the product, followed by extraction with ethyl acetate (3 x 50 mL). Dry over MgSO₄ and concentrate in vacuo.

    • Validation Gate 3 (Stereochemical Purity): Analyze the crude solid via Chiral HPLC (e.g., Chiralcel OD-H). Target: >99% ee.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Rationale: Ru(II)-catalyzed ATH requires rigorous exclusion of oxygen during activation and precise control of the hydrogen donor azeotrope to prevent the reverse oxidation reaction[3].

ATH_Workflow Step1 1. Catalyst Activation RuCl(p-cymene) + (R,R)-TsDPEN in DMF Gate1 Validation Gate 1: Color shift to active orange species Step1->Gate1 Step2 2. Substrate & Donor Addition Keto-acid + HCO2H/Et3N (5:2) Gate1->Step2 Step3 3. ATH Reaction Stir at 40°C for 12 hours Step2->Step3 Gate2 Validation Gate 2: Achiral HPLC shows >98% conversion Step3->Gate2 Step4 4. Quench & Extraction Acidify to pH 2.0 and extract with EtOAc Gate2->Step4 Gate3 Validation Gate 3: Chiral HPLC confirms >95% ee Step4->Gate3

Self-validating workflow for the Asymmetric Transfer Hydrogenation (ATH) protocol.

  • Catalyst Activation: Under a nitrogen atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) in anhydrous DMF. Stir at 40°C for 1 hour.

    • Validation Gate 1: Observe the solution color. A shift from dark red/brown to a bright orange/yellow indicates the successful formation of the active 16-electron Ru-amide complex.

  • Reaction Initiation: Add 3-(2-bromo-4-fluorophenyl)-2-oxopropanoic acid (1.0 equiv) followed by a 5:2 azeotropic mixture of formic acid and triethylamine (5.0 equiv of HCOOH).

  • Propagation: Stir the reaction at 40°C for 12 hours. The continuous evolution of CO₂ gas acts as a visual indicator of active hydride transfer.

    • Validation Gate 2: Analyze an aliquot via GC/MS or Achiral HPLC. Ensure the starting material peak is fully consumed before quenching.

  • Quench and Workup: Cool to 0°C, dilute with water, and carefully acidify to pH 2.0 with 1M HCl. Extract with ethyl acetate, wash with brine, dry, and evaporate.

    • Validation Gate 3: Perform Chiral HPLC analysis to verify that the (R)-enantiomer is present at >95% ee. Calculate mass balance to ensure >85% isolated yield.

Conclusion

For the asymmetric synthesis of 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoic acid, the choice of catalyst dictates both the process engineering requirements and the final purity profile. While ATH offers a highly scalable, metal-catalyzed route utilizing inexpensive liquid hydrogen donors[3], Biocatalysis utilizing LDH/GDH systems remains the gold standard for achieving the ultra-high stereopurity (>99.5% ee) demanded by the pharmaceutical industry[1]. The integration of self-validating IPCs in both workflows ensures that the steric challenges posed by the ortho-bromo substituent are consistently overcome.

References

  • Efficient synthesis of d-phenyllactic acid by a whole-cell biocatalyst co-expressing glucose dehydrogenase and a novel d-lactate dehydrogenase from Lactobacillus rossiae - PMC. nih.gov. URL:[Link]

  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals - FULIR. irb.hr. URL:[Link]

  • Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020) - ResearchGate. researchgate.net. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

As a leading resource for laboratory safety and chemical handling, this guide provides essential, step-by-step procedures for the proper disposal of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid. Adherence to these...

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Author: BenchChem Technical Support Team. Date: April 2026

As a leading resource for laboratory safety and chemical handling, this guide provides essential, step-by-step procedures for the proper disposal of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and maintaining environmental compliance. This document synthesizes technical data with field-proven best practices to offer a comprehensive and trustworthy resource for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is the foundation of its safe management. While a specific Safety Data Sheet (SDS) may not be universally available, an analysis of its chemical structure—featuring a brominated and fluorinated phenyl ring, a hydroxyl group, and a carboxylic acid function—along with data from closely related analogs, allows for a robust hazard assessment.

The primary anticipated hazards, based on data from similar compounds like 2-bromo-2-fluoropropanoic acid and 3-(2-bromo-4-fluorophenoxy)propanoic acid, include:

  • Skin Irritation : Expected to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[1][2]

  • Acute Toxicity : May be harmful if swallowed.[1][3][4]

  • Respiratory Irritation : Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3]

The presence of both bromine and fluorine atoms categorizes this substance as a halogenated organic compound . Such compounds are subject to stringent disposal regulations due to their potential to form persistent and toxic environmental pollutants if improperly managed.[5][6][7]

Required Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Protective GearRecommended SpecificationsRationale for Use
Hand Protection Chemical-resistant nitrile glovesPrevents direct skin contact and potential irritation.[1][4] Dispose of contaminated gloves as hazardous waste.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes that could cause serious eye irritation.[1][4]
Protective Clothing Standard laboratory coatShields skin and personal clothing from contamination.
Respiratory Safety Handle only in a well-ventilated area or a chemical fume hoodMinimizes the risk of inhaling dust or aerosols, which can irritate the respiratory system.[1]

Emergency Spill Response Protocol

Prompt and correct action during a spill is vital to prevent chemical exposure and environmental release.

Small-Scale Spills (Solid)
  • Ensure Ventilation : Confirm adequate ventilation in the spill area.

  • Don PPE : Equip yourself with the full range of PPE detailed above.

  • Contain and Collect : Carefully sweep up the solid material, taking care to avoid creating airborne dust.[1] Place the collected material into a clearly labeled hazardous waste container.

  • Decontaminate : Clean the surface of the spill area with an appropriate solvent, such as soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

Large-Scale Spills
  • Evacuate Immediately : Clear the area of all personnel.

  • Isolate the Area : Secure the location by closing doors to prevent the spread of contaminants.

  • Alert Safety Officials : Contact your institution's Environmental Health and Safety (EHS) department without delay. Large spills should only be handled by trained emergency responders.

Waste Segregation and Containment

The integrity of your laboratory's waste management system relies on meticulous segregation.

  • Designated Waste Stream : All waste containing 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid must be placed in a dedicated "Halogenated Organic Waste" container.[8][9]

  • Chemical Incompatibility : It is crucial to avoid mixing this waste with incompatible substances, particularly strong bases and oxidizing agents, to prevent hazardous reactions.[4][10]

  • Proper Containerization :

    • Utilize a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle.[9]

    • Do not use metal containers , as the acidic nature of the compound can lead to corrosion.[9]

    • Ensure the container is in excellent condition and features a secure, leak-proof closure.

  • Accurate Labeling :

    • The container must be prominently marked with the words "Hazardous Waste" .

    • All chemical constituents must be listed by their full names; abbreviations are not permissible.

    • Include the approximate concentration of each chemical in the waste mixture.

Approved Disposal Methodologies

The disposal of halogenated organic waste is a highly regulated process. The industry-standard and most environmentally sound method is high-temperature incineration.

Primary Disposal Route: High-Temperature Incineration

This is the universally preferred method for the final disposition of halogenated organic compounds.[6][7]

  • Scientific Rationale : Incineration at extreme temperatures (above 850°C, and specifically over 1100°C for waste with more than 1% halogenated organic content) in a specialized hazardous waste facility is essential for the complete destruction of the molecule.[11] This process effectively breaks the robust carbon-halogen bonds, thereby preventing the formation of highly toxic and environmentally persistent byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[6][12]

  • Standard Operating Procedure : All collected waste, once properly labeled, must be transferred to your institution's certified hazardous waste disposal partner for incineration.

Alternative Treatment Technologies

While not intended for direct application in a standard laboratory setting, awareness of alternative technologies provides a broader context for the management of halogenated waste. These include:

  • Chemical Dehalogenation : Advanced chemical processes that utilize specific reagents to break the carbon-halogen bonds.[13][14]

  • UV/Ozone Oxidation : A sophisticated oxidation process capable of degrading halogenated organic compounds, particularly in aqueous solutions.[5]

Decontamination of Empty Chemical Containers

Containers that previously held 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid are not to be treated as regular refuse until they have been thoroughly decontaminated.

  • Triple-Rinsing Procedure :

    • Rinse the empty container three times with a suitable solvent (acetone or ethanol are common choices).

    • Important : The rinsate generated during this process must be collected and treated as "Halogenated Organic Waste" .[4]

  • Final Cleaning : Following the triple rinse, wash the container with soap and water.

  • Final Disposition : After decontamination, completely deface or remove the original label and dispose of the container in accordance with your facility's guidelines for non-hazardous laboratory glassware or plastic.

Disposal Decision Workflow

The following diagram provides a clear, logical pathway for the handling and disposal of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid waste.

G cluster_start Start: Waste Generation cluster_handling Handling & Collection cluster_disposal Final Disposal Route cluster_spill Contingency: Spill start Generate 3-(2-Bromo-4-fluorophenyl)- 2-hydroxypropanoic acid Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill If spill segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Use Compatible Container (Glass or HDPE) segregate->container label_waste Label Container: 'Hazardous Waste' + Contents container->label_waste disposal_vendor Transfer to Certified Hazardous Waste Vendor label_waste->disposal_vendor incineration High-Temperature Incineration (>1100°C for >1% Halogenated) disposal_vendor->incineration small_spill Small Spill: Contain, Collect, Decontaminate spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large small_spill->segregate Collect as waste

Caption: Disposal workflow for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid.

References

  • Howard, et al. "Treatment of halogenated compounds." U.S.
  • U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA/600/2-87/106. [Link]

  • ResearchGate. "Treatment of selected Halogenated Organic Compounds in Water using Colloidal Silver Nanocatalysts under Reducing Borohydride Conditions." Multidisciplinary Journal of Technical University of Mombasa, 2025. [Link]

  • SciSpace. "Disposal of poisonous organic halides by using the electrochemical method: dft simulation." 2016. [Link]

  • ACS Publications. "Removal of Halogenated Organic Compounds in Landfill Gas by Top Covers Containing Zero-Valent Iron." Environmental Science & Technology, 2000. [Link]

  • Angene Chemical. "Safety Data Sheet: 2-Bromo-2-fluoropropanoic acid." 2025. [Link]

  • Aerosol and Air Quality Research. "Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review." 2023. [Link]

  • ResearchGate. "Bromine in waste incineration: Partitioning and influence on metal volatilisation." [Link]

  • NILU. "Emission Measurements During Incineration of Waste Containing Bromine." 2014. [Link]

  • Diva-Portal.org. "DESTRUCTION OF PERSISTENT ORGANIC COMPOUNDS IN COMBUSTION SYSTEMS." [Link]

  • NILU. "Emissions from incineration of fluoropolymer materials." 2009. [Link]

  • University of California, Santa Cruz. "Halogenated Waste (any organic chemical that contains F, Cl, Br, or I)." [Link]

  • Washington State University. "Halogenated Solvents." [Link]

  • NextSDS. "3-(2-bromo-4-fluorophenoxy)propanoic acid — Chemical Substance Information." [Link]

  • Yale Environmental Health & Safety. "Management of Hazardous Waste Procedure." [Link]

  • Chemical Substance Information. "2-(3-bromo-4-fluorophenyl)-2-hydroxypropanoic acid." [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." 2019. [Link]

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